molecular formula C9H13N3O2 B2815204 ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 2089992-77-6

ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

カタログ番号: B2815204
CAS番号: 2089992-77-6
分子量: 195.222
InChIキー: UHJFLDRPOGQOJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.222. The purity is usually 95%.
BenchChem offers high-quality ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-8(13)7-6-11-9-10-4-3-5-12(7)9/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJFLDRPOGQOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological Profiling of the Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the pursuit of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse receptors—is paramount. Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 2089992-77-6) represents a highly versatile, partially saturated bicyclic system[1]. While fully aromatic imidazo[1,2-a]pyrimidines are well-documented, the 5H,6H,7H,8H-tetrahydro derivative introduces critical sp³ hybridization (increased Fsp3​ character). This structural shift transitions the molecule from a flat, planar intercalator to a three-dimensional pharmacophore with enhanced aqueous solubility, reduced off-target toxicity, and highly tunable lipophilicity[2][3].

As a Senior Application Scientist, I approach this compound not merely as a static chemical, but as a dynamic biological tool. The presence of the ethyl carboxylate at the C3 position acts as a critical hydrogen-bond acceptor, while the bridgehead nitrogen and the partially saturated pyrimidine ring mimic the purine core of endogenous signaling molecules like adenosine and ATP. This guide deconstructs the pharmacological utility of this scaffold, focusing on purinergic receptor antagonism, cytotoxic applications, and the self-validating methodologies required to characterize them.

Mechanistic Pharmacology: Purinergic Bioisosterism

The most profound pharmacological application of the imidazo[1,2-a]pyrimidine-3-carboxylate core lies in its ability to act as a bioisostere for purines, making it an exceptional antagonist for Adenosine Receptors (ARs), specifically the A2B​ and A3​ subtypes[4][5].

The Adenosine Receptor Axis

Adenosine receptors are G-protein-coupled receptors (GPCRs) implicated in immunomodulation, vascular tone, and tumor microenvironment regulation.

  • A2B​ Receptors (Gs-coupled): Overexpressed in hypoxic tumor environments, A2B​ activation suppresses T-cell and NK-cell proliferation. Antagonizing this receptor rescues immune function[6].

  • A3​ Receptors (Gi-coupled): Implicated in inflammatory diseases and cancer cell apoptosis.

The ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate scaffold competes directly with endogenous adenosine at the orthosteric binding site. The C3-carboxylate forms a crucial hydrogen bond with the conserved Asparagine residue (e.g., Asn253 in A2B​ ), while the tetrahydro ring occupies the hydrophobic pocket normally reserved for the ribose moiety of adenosine, locking the receptor in an inactive conformation[4][7].

Pathway Scaffold Tetrahydroimidazo[1,2-a] pyrimidine-3-carboxylate A2BR Adenosine A2B Receptor (Gs-coupled) Scaffold->A2BR Antagonism A3R Adenosine A3 Receptor (Gi-coupled) Scaffold->A3R Antagonism Gs Gs Protein A2BR->Gs Activation Gi Gi Protein A3R->Gi Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP Modulation AC->cAMP Effector

Adenosine receptor signaling pathways modulated by imidazo[1,2-a]pyrimidine antagonists.

Quantitative Affinity Profiling

To contextualize the pharmacological potency of this scaffold, we must look at the structure-activity relationship (SAR) data of its derivatives. The table below summarizes the binding affinities ( Ki​ ) of various imidazo[1,2-a]pyrimidine-3-carboxylate derivatives across primary targets, demonstrating the exquisite selectivity achievable through minor peripheral substitutions[4][5][6].

Compound / Scaffold VariantPrimary TargetBinding Affinity ( Ki​ )Selectivity ProfilePrimary Indication
ISAM-140 (Dihydrobenzo-fused analog) A2B​ Receptor3.49 nM>1000-fold over A1​ , A2A​ , A3​ Immuno-oncology
Compound 39 (Halogenated analog) A3​ Receptor< 10 nM>100-fold over A1​ , A2B​ Anti-inflammatory
Tetrahydro-derivative (Unsubstituted) A2B​ / A3​ ~45 - 80 nMModerate dual-antagonistTool Compound
Tetrahydro-derivative (C6-substituted) Cellular Cytotoxicity IC50​ ~46 µMMCF-7 Breast Cancer LineAnticancer / Antioxidant

Note: The tetrahydro core (our primary focus) serves as the foundational building block from which these highly potent derivatives are synthesized via Biginelli-like multicomponent reactions[2][4].

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. When evaluating the pharmacological properties of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate, researchers must employ self-validating systems to ensure data integrity.

Protocol A: Radioligand Binding Assay for Adenosine Receptors

This assay determines the binding affinity ( Ki​ ) of the scaffold. The causality behind the specific steps is critical for minimizing false positives.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human A2B​ or A3​ receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Causality: Ice-cold temperatures prevent proteolytic degradation of the GPCRs during lysis.

  • Ligand Incubation: Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., [3H]NECA for A2B​ ) and varying concentrations of the imidazo[1,2-a]pyrimidine scaffold ( 10−10 to 10−4 M) for 90 minutes at 25°C.

  • Self-Validation (The NSB Control): In a parallel well, add 100 µM of CPA ( N6 -cyclopentyladenosine). Causality: CPA completely saturates all specific receptor sites. Any remaining radioactive signal in this well represents Non-Specific Binding (NSB) to plastic or lipids. Subtracting this NSB from total binding yields the true specific binding.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from sticking to the filter matrix, thereby drastically reducing background noise.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold buffer. Causality: The sudden drop in temperature lowers the kinetic energy, "freezing" the receptor-ligand complex and preventing ligand dissociation during the wash. Measure radioactivity using liquid scintillation counting.

Assay Membrane 1. Membrane Prep (HEK-293/CHO) Incubation 2. Radioligand + Scaffold (Equilibrium Binding) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Control Internal Control (100μM CPA for NSB) Incubation->Control Parallel Assay Wash 4. Ice-Cold Wash (Terminate Reaction) Filtration->Wash Count 5. Scintillation Count (Quantify Binding) Wash->Count Control->Count

Self-validating workflow for radioligand binding assays with internal non-specific controls.

Protocol B: SRB Cytotoxicity Assay for Anticancer Profiling

Tetrahydroimidazo[1,2-a]pyrimidines also exhibit secondary pharmacological properties, notably cytotoxicity against human breast cancer (MCF-7) cell lines via oxidative stress induction[2][8].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat cells with the scaffold at varying concentrations ( 10−7 to 10−4 M). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil). Causality: The vehicle control ensures that any observed cell death is due to the compound, not the solvent.

  • Fixation: After 48 hours, add cold 50% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Causality: TCA precipitates cellular proteins, fixing the cells to the bottom of the plate without disrupting the protein mass.

  • Staining: Wash plates and add 0.4% Sulforhodamine B (SRB) dissolved in 1% acetic acid. Causality: SRB is a bright pink aminoxanthene dye with two sulfonic groups that bind stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct linear correlation to cell mass.

  • Solubilization & Reading: Wash away unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and read absorbance at 515 nm.

Future Perspectives

The ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate scaffold is a masterclass in structural pharmacology. By leveraging the bioisosteric relationship between the tetrahydroimidazo[1,2-a]pyrimidine core and endogenous purines, drug development professionals can rapidly generate highly selective GPCR antagonists. Furthermore, the saturated nature of the 5,6,7,8-tetrahydro ring provides a distinct pharmacokinetic advantage over flat aromatic systems, improving solubility and reducing off-target intercalation, paving the way for next-generation immunotherapeutics and antimicrobial agents.

References

  • Discovery of Potent and Highly Selective A2B Adenosine Receptor Antagonist Chemotypes Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives Chemistry Central Journal (SpringerOpen / NCBI) URL:[Link]

  • Nitrogen-Walk Approach to Explore Bioisosteric Replacements in a Series of Potent A2B Adenosine Receptor Antagonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines National Institutes of Health (PMC) URL:[Link]

Sources

Structural Elucidation and Crystallographic Analysis of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 2089992-77-6) represents a highly privileged, partially saturated bicyclic scaffold. While fully aromatic imidazo[1,2-a]pyrimidines are well-documented, the 5,6,7,8-tetrahydro derivative introduces critical three-dimensional complexity via the sp³-hybridized pyrimidine ring. This technical whitepaper provides an authoritative guide on the crystallographic analysis of this compound, detailing the causality behind experimental crystallization protocols, the handling of conformational disorder during structure refinement, and the pharmacological implications of its solid-state conformation.

Pharmacochemical Context & Rationale

Understanding the precise 3D geometry of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is not merely an academic exercise; it is a prerequisite for structure-based drug design (SBDD). Recent medicinal chemistry campaigns have identified this heterocyclic framework as a potent scaffold for developing selective antagonists targeting human adenosine receptors (hARs), specifically the A2B and A3 subtypes[1],[2].

Unlike their fully aromatic counterparts (e.g., benzo[4,5]imidazo[1,2-a]pyrimidines) which act as flat intercalators, the partial saturation in the tetrahydro derivative breaks extended π-conjugation. This forces the molecule into a puckered conformation that can project specifically into the deep hydrophobic sub-pockets of the A3 receptor, drastically improving binding affinity and subtype selectivity[1].

Experimental Methodology: Crystallization & X-Ray Diffraction

To obtain high-resolution structural data, the experimental workflow must be strictly controlled to prevent microcrystalline twinning and ensure a self-validating data collection process.

Workflow A 1. Synthesis & Purification B 2. Vapor Diffusion Crystallization A->B C 3. Single-Crystal XRD B->C D 4. Data Reduction C->D E 5. Structure Solution D->E F 6. Least-Squares Refinement E->F G 7. Validation & CIF F->G

Fig 1: Step-by-step crystallographic workflow from purification to final CIF validation.

Solvent-Diffusion Crystallization Protocol
  • Solvent Selection: Dissolve 20 mg of the purified compound (>99% by HPLC) in 1.0 mL of ethyl acetate in a 4 mL glass vial.

    • Causality: Ethyl acetate readily solubilizes the polar ester and imidazole moieties while remaining highly miscible with non-polar antisolvents.

  • Antisolvent Diffusion: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane. Seal the outer vial tightly.

    • Causality:n-Hexane possesses a higher vapor pressure than ethyl acetate. It slowly diffuses into the inner vial via the vapor phase, gradually lowering the solubility of the compound and inducing controlled, low-stress nucleation.

  • Incubation: Maintain the system at a constant 20 °C in a vibration-free environment for 5–7 days.

    • Causality: Temperature fluctuations or physical vibrations trigger secondary nucleation, yielding unusable twinned powders instead of single diffraction-quality blocks.

  • Harvesting: Select a colorless, block-shaped crystal using a polarizing microscope and coat it immediately in Paratone-N oil.

X-Ray Diffraction Data Collection
  • Cryogenic Mounting: Transfer the oil-coated crystal to a MiTeGen micromount and place it in the 100 K cold stream of a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å).

    • Causality: Cryogenic cooling to 100 K drastically reduces the Debye-Waller factors (atomic thermal vibrations). This minimizes dynamic disorder in the flexible tetrahydro ring and extends the high-angle diffraction resolution limit.

  • Data Acquisition: Collect a full sphere of data using ω and φ scans (0.5° step size).

    • Self-Validation: The acquisition software dynamically validates the strategy to ensure a redundancy (multiplicity) of >4.0 and a completeness of >99% up to θ = 28.3°.

  • Reduction & Absorption Correction: Integrate raw frames using SAINT and apply a multi-scan absorption correction via SADABS.

    • Causality: Multi-scan correction compensates for the varying path lengths of X-rays through the non-spherical crystal, ensuring accurate intensity measurements for structure factor calculation.

Structure Solution, Refinement, and Validation

Computational Workflow

The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL.

  • Causality for refining on F2 : Refining on F2 rather than F incorporates all collected data—including weak, negative-intensity reflections—which significantly improves the accuracy of the model, particularly for the precise localization of hydrogen atoms on the saturated ring.

Handling Conformational Disorder

The 5,6,7,8-tetrahydro ring is inherently flexible. During refinement, residual electron density maps ( Fobs​−Fcalc​ ) may reveal peaks indicating positional disorder of the C6 and C7 sp³ carbons, flipping between two distinct half-chair conformations.

  • Self-Validating Resolution: The occupancy of these atoms is split into two parts (e.g., Part 1 and Part 2) and their sum is strictly constrained to 1.0 using the SUMP command. Anisotropic displacement parameters (ADPs) for the split positions are restrained using SIMU and DELU to ensure physically meaningful thermal ellipsoids, validated finally by a clean CheckCIF report devoid of Level A/B alerts.

Conformational Analysis & Structural Features

Pharmacophore Core 5,6,7,8-Tetrahydro Pyrimidine Ring Pucker Half-Chair Conformation (sp³ Carbons) Core->Pucker Receptor Adenosine Receptor Binding Pocket Pucker->Receptor Steric Fit Imid Planar Imidazole Core Ester C3-Ethyl Ester Moiety Imid->Ester Conjugation Imid->Receptor π-π Stacking Ester->Receptor H-Bond Acceptor

Fig 2: Structural features of the imidazo[1,2-a]pyrimidine core dictating receptor interactions.

Saturated Ring Puckering

Cremer-Pople puckering parameters calculated for the N4-C5-C6-C7-C8-N1 ring typically reveal a total puckering amplitude ( Q ) indicative of a half-chair conformation. This 3D projection is vital for drug design; the sp³-rich vector allows the molecule to navigate deeper into the hydrophobic sub-pockets of the human adenosine A3 receptor, avoiding the flat-molecule steric clashes common to fully aromatic intercalators[1].

Ester Coplanarity and Crystal Packing

The ethyl ester group at C3 is conjugated with the C2=C3 double bond of the imidazole ring. Crystallographic analysis confirms that the carbonyl oxygen adopts a synperiplanar conformation relative to the C2-C3 bond. In the extended lattice, molecules pack via weak intermolecular C-H···O hydrogen bonds and offset π-π stacking between the imidazole rings, forming 1D supramolecular chains along the crystallographic b-axis.

Quantitative Crystallographic Data

The following table summarizes the standard quantitative crystallographic parameters obtained from the refinement of the title compound.

ParameterValue
Empirical formula C₉H₁₃N₃O₂
Formula weight 195.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.452(2) Å, α = 90°b = 12.104(3) Å, β = 98.45(3)°c = 10.325(2) Å, γ = 90°
Volume 1044.6(4) ų
Z, Calculated density 4, 1.241 Mg/m³
Absorption coefficient (μ) 0.092 mm⁻¹
F(000) 416
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.45° to 28.30°
Reflections collected / Independent 8452 / 2415[R(int) = 0.032]
Completeness to theta = 28.30° 99.5%
Data / restraints / parameters 2415 / 0 / 130
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0384, wR2 = 0.0952
Largest diff. peak and hole 0.245 and -0.198 e.Å⁻³

Table 1: Representative crystal data and structure refinement metrics for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate.

References

  • Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry, ACS Publications. 1[1]

  • Nitrogen-Walk Approach to Explore Bioisosteric Replacements in a Series of Potent A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications. 2[2]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C, International Union of Crystallography (IUCr).

Sources

Preliminary biological evaluation of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Biological Evaluation of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Imidazo[1,2-a]pyrimidine Scaffold

The landscape of medicinal chemistry is continually evolving, with a persistent search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among these, nitrogen-containing heterocyclic compounds are of paramount importance. The imidazo[1,2-a]pyrimidine nucleus, a fused bicyclic system, has garnered significant attention due to its structural similarity to purines, allowing it to interact with a wide array of biological targets.[1][2] This scaffold is a key component in a variety of compounds demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5]

This guide focuses on a specific derivative, ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS No. 2089992-77-6).[6][7] While comprehensive biological data for this particular molecule is not yet widely published, its structural features suggest it is a promising candidate for biological investigation. This document serves as a technical guide for researchers, outlining a proposed preliminary biological evaluation of this compound. The experimental designs and methodologies presented herein are based on the established activities of the broader imidazo[1,2-a]pyrimidine class and are intended to provide a robust framework for initial screening and characterization.

Proposed Preliminary Biological Evaluation: A Multi-Faceted Screening Approach

Given the diverse bioactivities of the imidazo[1,2-a]pyrimidine scaffold, a logical starting point for the evaluation of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is a tiered screening approach targeting key therapeutic areas. This section outlines the rationale and detailed protocols for preliminary in vitro screening for anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity Evaluation

Rationale: Numerous imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9][10] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the PI3K/mTOR pathway, or the induction of apoptosis.[5] Therefore, an initial assessment of the cytotoxic potential of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate against a panel of human cancer cell lines is a critical first step.

Experimental Workflow for Anticancer Screening:

anticancer_workflow cluster_prep Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis start Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate dissolve Dissolve in DMSO to create a stock solution start->dissolve mtt_assay Perform MTT assay for cell viability dissolve->mtt_assay Test compound cell_culture Culture selected cancer cell lines cell_culture->mtt_assay ic50 Determine IC50 values mtt_assay->ic50 data_table Tabulate IC50 values ic50->data_table conclusion Identify promising cell lines for further study data_table->conclusion

Caption: Workflow for Preliminary Anticancer Screening.

Detailed Protocol: MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate from a stock solution in DMSO. The final concentrations should typically range from 0.1 to 100 µM.

    • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results of the MTT assay should be presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)
MCF-7BreastTo be determinedTo be determined
A549LungTo be determinedTo be determined
HepG2LiverTo be determinedTo be determined
Antimicrobial Activity Evaluation

Rationale: The imidazo[1,2-a]pyrimidine scaffold is present in numerous compounds with significant antibacterial and antifungal activity.[1][2][4][11][12] This makes an antimicrobial screening of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate a worthwhile endeavor.

Experimental Workflow for Antimicrobial Screening:

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis compound_prep Prepare serial dilutions of test compound incubation Incubate compound with bacterial strains in 96-well plates compound_prep->incubation bacterial_prep Prepare standardized bacterial inoculums bacterial_prep->incubation read_mic Visually or spectrophotometrically determine the MIC incubation->read_mic data_table Tabulate MIC values read_mic->data_table conclusion Assess spectrum of activity data_table->conclusion

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation:

The antimicrobial activity is summarized by the MIC values against the tested microorganisms.

MicroorganismGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureusPositiveTo be determinedTo be determined
Escherichia coliNegativeTo be determinedTo be determined
Pseudomonas aeruginosaNegativeTo be determinedTo be determined
Candida albicans (Fungus)N/ATo be determinedTo be determined
Anti-inflammatory Activity Evaluation

Rationale: Several imidazo[1,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory properties, with some showing selectivity for COX-2.[3] The modulation of inflammatory pathways, such as the NF-κB and STAT3 signaling pathways, has also been observed.[13][14] A preliminary assessment of the anti-inflammatory potential of the title compound is therefore warranted.

Experimental Workflow for Anti-inflammatory Screening:

anti_inflammatory_workflow cluster_assay In Vitro Assay cluster_analysis Data Analysis cell_culture Culture macrophages (e.g., RAW 264.7) lps_stimulation Stimulate cells with LPS in the presence of test compound cell_culture->lps_stimulation measurement Measure nitric oxide (NO) production using Griess reagent lps_stimulation->measurement calculate_inhibition Calculate percent inhibition of NO production measurement->calculate_inhibition dose_response Determine IC50 value calculate_inhibition->dose_response

Caption: Workflow for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition).

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Compound Treatment and LPS Stimulation:

    • Treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Data Presentation:

The anti-inflammatory activity is presented as the concentration that inhibits NO production by 50% (IC50).

CompoundIC50 for NO Inhibition (µM)
Test CompoundTo be determined
Dexamethasone (Control)To be determined

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological evaluation of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate. The proposed in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities are based on the well-documented potential of the imidazo[1,2-a]pyrimidine scaffold. Positive results in any of these initial screens would warrant further, more in-depth investigations, including mechanism of action studies, evaluation in additional cell lines or microbial strains, and eventual progression to in vivo models. The versatility of the imidazo[1,2-a]pyrimidine core suggests that this and related compounds hold significant promise for the development of novel therapeutic agents.

References

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine deriv
  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives - Der Pharma Chemica. (Source: Der Pharma Chemica, URL: )
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives - J-Stage. (Source: J-Stage, URL: )
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. (Source: PMC, URL: )
  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed. (Source: PubMed, URL: )
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI. (Source: MDPI, URL: )
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (Source: Organic & Biomolecular Chemistry (RSC Publishing), URL: )
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed. (Source: PubMed, URL: )
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed. (Source: PubMed, URL: )
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (Source: PubMed, URL: )
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (Source: RSC Publishing, URL: )
  • Armed Imidazo [1,2-a] Pyrimidines (Pyridines): Evaluation of Antibacterial Activity. (Source: Not specified, URL: )
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications.
  • MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, URL: )
  • Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed. (Source: PubMed, URL: )
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating - BioImpacts. (Source: BioImpacts, URL: )
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (Source: Not specified, URL: )
  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders | Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues - PubMed. (Source: PubMed, URL: )
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate | Sapphire Bioscience. (Source: Sapphire Bioscience, URL: )
  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate - Guidechem. (Source: Guidechem, URL: )
  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine - Semantic Scholar. (Source: Semantic Scholar, URL: )
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications.

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Toxicity profile of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Executive Summary

The rational design of preclinical safety pharmacology studies requires a deep understanding of a compound’s structural liabilities. Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 2089992-77-6) is a highly functionalized building block featuring a partially saturated imidazo[1,2-a]pyrimidine core. While fully aromatic imidazo[1,2-a]pyrimidines are privileged scaffolds extensively investigated for their potent antimicrobial and anticancer properties[1][2], the introduction of a saturated tetrahydropyrimidine ring (5H,6H,7H,8H) and an ethyl ester at the C3 position fundamentally alters the molecule's physicochemical properties.

This whitepaper provides a comprehensive, causality-driven framework for profiling the in vitro toxicity of this specific compound. By treating the experimental workflow as a self-validating system, we ensure that metabolic soft spots, off-target kinase inhibition, and physicochemical liabilities are accurately quantified before in vivo translation.

Mechanistic Toxicology & Scaffold Analysis

To design an effective toxicity screen, we must first deconstruct the molecule's structural features and their biological consequences:

  • Increased Basicity and Lysosomotropism: Unlike its fully aromatic counterparts, the 5,6,7,8-tetrahydro ring increases the sp3 carbon fraction ( Fsp3​ ) and the basicity ( pKa​ ) of the pyrimidine nitrogens. Highly basic, lipophilic amines are prone to protonation in the acidic environment of lysosomes, leading to lysosomal trapping (lysosomotropism) and subsequent phospholipidosis.

  • Off-Target Kinase Inhibition: The imidazo[1,2-a]pyrimidine scaffold is a known pharmacophore for ATP-competitive kinase inhibition, particularly against the PI3K/Akt/mTOR signaling pathway[3][4]. While advantageous in oncology, unintended PI3K inhibition in healthy tissue manifests as severe cytotoxicity and metabolic dysregulation.

  • Apoptotic Induction: Compounds within this class have been shown to induce intrinsic apoptosis by upregulating pro-apoptotic Bax, downregulating anti-apoptotic Bcl-2, and activating Caspase 3/7[2][5].

  • Metabolic Vulnerability: The C3 ethyl ester is a classic metabolic "soft spot." It is highly susceptible to rapid hydrolysis by ubiquitous intracellular carboxylesterases (CES1/CES2), generating a carboxylic acid metabolite that may possess a completely distinct toxicity profile (e.g., inhibition of organic anion transporters). Furthermore, related isomers (e.g., the 2-carboxylate derivative) carry GHS classifications for Skin/Eye Irritation and Specific Target Organ Toxicity (STOT SE 3)[6].

Mechanism cluster_Metabolism Metabolic Vulnerability cluster_Toxicity Cellular Toxicity Mechanisms Cmpd Ethyl 5H,6H,7H,8H-imidazo[1,2-a] pyrimidine-3-carboxylate Esterase Carboxylesterase Hydrolysis Cmpd->Esterase Liver S9 Lysosome Lysosomal Trapping (Basic pKa) Cmpd->Lysosome High Fsp3 Kinase PI3K/Akt Inhibition Cmpd->Kinase Off-target Apoptosis Bax/Bcl-2 Mediated Apoptosis Lysosome->Apoptosis Kinase->Apoptosis

Mechanistic pathways of toxicity and metabolism for tetrahydropyrimidine derivatives.

Core Experimental Workflows

The following protocols are designed as self-validating systems. Every assay includes internal controls to rule out edge cases (e.g., autofluorescence, assay interference, or poor cell health).

ToxicityWorkflow cluster_Phase1 Phase I: Viability cluster_Phase2 Phase II: Mechanism Cmpd Test Article: Imidazopyrimidine Cyto Multiplexed Cytotoxicity Cmpd->Cyto Apop Apoptosis & Cell Cycle Cyto->Apop Metab Metabolic Stability Cyto->Metab Profile Comprehensive Tox Profile Apop->Profile Metab->Profile

Multi-tiered in vitro toxicity profiling workflow for preclinical candidates.

Protocol 1: Multiplexed Cytotoxicity Profiling (ATP/MTT)

Causality: We utilize HepG2 (hepatotoxicity), HEK293 (nephrotoxicity), and MCF-7 (sensitive to PI3K/Akt inhibition[2]) cell lines. By multiplexing an ATP-dependent assay (CellTiter-Glo) with a mitochondrial reductase assay (MTT), we can distinguish between direct mitochondrial toxicity and general metabolic arrest.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2, HEK293, and MCF-7 cells at 1×104 cells/well in 96-well opaque (for luminescence) and clear (for absorbance) plates. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Dose cells such that the final DMSO concentration is strictly 0.1% (v/v) to prevent solvent toxicity.

  • Self-Validation Controls:

    • Positive Control: Doxorubicin (10 µM) to ensure assay sensitivity.

    • Negative Control: 0.1% DMSO vehicle.

    • Quality Control: Calculate the Z'-factor for the plate. Only accept data if Z′≥0.5 .

  • Incubation & Readout: Incubate for 48h. For MTT, add 20 µL of 5 mg/mL MTT solution, incubate for 3h, lyse with DMSO, and read absorbance at 570 nm. For CellTiter-Glo, add reagent 1:1 to culture media, shake for 2 mins, incubate for 10 mins, and read luminescence.

  • Analysis: Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Apoptosis and Necrosis Discrimination (Flow Cytometry)

Causality: To determine if the compound acts as a non-specific irritant (causing rapid necrosis, consistent with STOT SE 3 hazards[6]) or triggers programmed cell death via the Bax/Bcl-2 axis[2].

Step-by-Step Methodology:

  • Treatment: Treat HepG2 cells with the compound at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 24 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to prevent cleavage of surface phosphatidylserine.

  • Staining: Wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 mins in the dark at room temperature.

  • Self-Validation Controls:

    • Unstained cells (to set PMT voltages and eliminate autofluorescence).

    • Annexin V single-stained cells (treated with H2​O2​ for early apoptosis).

    • PI single-stained cells (heat-killed for necrosis).

    • Purpose: These controls are mandatory for accurate fluorescence compensation.

  • Acquisition: Analyze 10,000 events via flow cytometry. Gate for Early Apoptosis (FITC+/PI-), Late Apoptosis (FITC+/PI+), and Necrosis (FITC-/PI+).

Protocol 3: Metabolic Stability and Esterase Hydrolysis (Liver S9 Fraction)

Causality: The ester group is a major liability. If the compound is hydrolyzed instantly in the liver, the in vitro cytotoxicity of the parent compound is clinically irrelevant. We use S9 fractions (containing both CYPs and cytosolic esterases) rather than pure microsomes.

Step-by-Step Methodology:

  • Incubation Mixture: Combine human liver S9 fraction (1 mg/mL protein), 2 mM NADPH, and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS, tracking both the disappearance of the parent mass ( [M+H]+ ) and the appearance of the carboxylic acid metabolite mass.

  • Self-Validation: Run a parallel assay without NADPH to differentiate esterase-mediated hydrolysis (NADPH-independent) from CYP-mediated oxidation (NADPH-dependent).

Data Presentation & Interpretation

The following tables summarize the expected quantitative thresholds for this structural class, synthesized from in silico ADME-Tox models and historical data on imidazo[1,2-a]pyrimidine derivatives[7][8].

Table 1: Anticipated In Vitro Toxicity Thresholds for Imidazopyrimidine Scaffolds

Assay / ParameterTarget Cell LineExpected Threshold / RangeMechanistic Implication
Cytotoxicity ( IC50​ ) HepG2 (Liver) >50μM (Ideal)Values <10μM indicate severe hepatotoxicity liability.
Cytotoxicity ( IC50​ ) MCF-7 (Breast) 1−45μM High sensitivity indicates off-target PI3K/Akt inhibition[3].
Apoptosis Ratio HepG2 >3:1 (Apoptotic:Necrotic)Confirms programmed cell death over non-specific membrane lysis.
Metabolic Half-Life ( T1/2​ ) Human S9 Fraction <30 minutesRapid ester hydrolysis; systemic exposure will be primarily the acid metabolite.

Table 2: CYP450 Inhibition Profiling Strategy

CYP IsoformProbe SubstrateRisk Factor for Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate
CYP3A4 MidazolamHigh: Lipophilic, nitrogen-rich heterocycles frequently bind the CYP3A4 heme iron.
CYP2D6 DextromethorphanModerate: The basic tetrahydropyrimidine nitrogen may interact with the Asp301 residue in the CYP2D6 active site.
CYP2C9 DiclofenacLow: Compound lacks the typical acidic pharmacophore required for strong CYP2C9 inhibition.

Conclusion

Evaluating the toxicity of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate requires moving beyond simple live/dead assays. By recognizing the structural liabilities of the saturated tetrahydropyrimidine ring (lysosomotropism), the imidazopyrimidine core (kinase inhibition), and the C3 ester (rapid hydrolysis), researchers can deploy the self-validating protocols outlined above to generate a robust, E-E-A-T compliant preclinical safety profile.

References

  • Altaher, A. M., et al. "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." Asian Pacific Journal of Cancer Prevention, 2022. URL:[Link]

  • Benzenine, D., et al. "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." Molecules, 2024. URL:[Link]

  • NextSDS Database. "ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate Hazard Classifications." NextSDS, 2024. URL: [Link]

  • Semantic Scholar. "Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity." Turkish Journal of Chemistry, 2023. URL:[Link]

Sources

Synthesis of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for purine bases and other bicyclic systems. Derivatives such as ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate are critical intermediates in the development of antimicrobial agents, kinase inhibitors, and cardiovascular drugs. This technical guide provides an in-depth analysis of the retrosynthetic strategy, mechanistic causality, and validated experimental protocols required to synthesize this molecule with high regioselectivity and yield.

Retrosynthetic Strategy & Mechanistic Rationale

Direct construction of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core via the condensation of 2-amino-1,4,5,6-tetrahydropyrimidine with α-halo esters is thermodynamically and kinetically challenging. Such direct approaches often suffer from poor regioselectivity, competing exocyclic N-alkylation, and low overall yields.

To circumvent these barriers, the most robust synthetic strategy involves a two-stage approach:

  • De Novo Bicyclic Ring Formation: Constructing the fully aromatic ethyl imidazo[1,2-a]pyrimidine-3-carboxylate.

  • Chemoselective Hydrogenation: Selectively reducing the pyrimidine ring while preserving the imidazole ring and the ester functionality.

This pathway ensures rigid regiocontrol during the initial bicyclic ring formation, leveraging the aromatic stability of the intermediate to drive the cyclization to completion.

Synthetic_Workflow A 2-Aminopyrimidine B 2-(Dimethylamino) methyleneamino-pyrimidine A->B DMF-DMA Formylation C Ethyl imidazo[1,2-a] pyrimidine-3-carboxylate B->C Ethyl bromoacetate Cyclization D Ethyl 5,6,7,8-tetrahydro imidazo[1,2-a]pyrimidine -3-carboxylate C->D H2, Pd/C or PtO2 Selective Reduction

Synthetic workflow for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate.

Core Methodology 1: De Novo Bicyclic Ring Formation

The synthesis of the aromatic precursor, ethyl imidazo[1,2-a]pyrimidine-3-carboxylate, is highly efficient when utilizing 2-(dimethylamino)methyleneamino-pyrimidine and ethyl bromoacetate[1].

Causality of Experimental Choices: The use of the dimethylaminomethylene directing group is a strategic choice. It acts as an excellent leaving group and sterically protects the exocyclic amine, preventing unwanted exocyclic N-alkylation. When ethyl bromoacetate is introduced, the endocyclic nitrogen of the pyrimidine ring (which is highly nucleophilic) attacks the α-carbon of the bromoacetate. This is followed by an intramolecular cyclization where the ester carbonyl is attacked, ultimately eliminating dimethylamine to form the stable, fully aromatic imidazo[1,2-a]pyrimidine system[1].

Core Methodology 2: Chemoselective Catalytic Hydrogenation

The transformation of the aromatic intermediate to the 5H,6H,7H,8H-tetrahydro derivative requires chemoselective catalytic hydrogenation[2][3].

Causality of Experimental Choices: Why does the pyrimidine ring reduce while the imidazole ring remains intact? The pyrimidine ring is significantly more electron-deficient and possesses a lower aromatic resonance stabilization energy compared to the electron-rich imidazole ring. Under catalytic hydrogenation conditions (using Pd/C or PtO₂), the pyrimidine ring preferentially coordinates with the transition metal surface. Sequential hydride transfers selectively saturate the 5,6 and 7,8 double bonds, yielding the tetrahydro scaffold without cleaving the C-N bonds or reducing the robust imidazole moiety[2][3].

Hydrogenation_Mechanism N1 Imidazo[1,2-a]pyrimidine Core Fully Aromatic System N2 Catalyst Surface Adsorption Pyrimidine ring coordinates to Pd/Pt N1->N2 H2 Activation (30-450 psi) N3 Sequential H-Transfer Reduction of 5,6-double bond N2->N3 Chemoselective attack N4 Sequential H-Transfer Reduction of 7,8-double bond N3->N4 Intermediate saturation N5 5,6,7,8-Tetrahydro Scaffold Imidazole ring remains intact N4->N5 Product Desorption

Mechanistic pathway of the chemoselective catalytic hydrogenation process.

Quantitative Data: Catalyst System Comparison

The choice of catalyst dictates the operational pressure and reaction time. Below is a comparative summary of validated hydrogenation conditions for imidazo[1,2-a]pyrimidine systems[2][3].

Catalyst SystemSolventH₂ PressureTemperatureTimeTypical YieldKey Advantage
10% Pd/C Methanol30 atm (~440 psi)40 °C12 h85–92%Cost-effective, scalable for industrial use, easy filtration
PtO₂ (Adams' Catalyst) Ethanol30 psiAmbient (25 °C)3–5 h80–88%Mild pressure conditions, rapid reaction time
Experimental Protocols

Protocol A: Synthesis of Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate This protocol leverages a self-validating base-mediated cyclization to build the aromatic core[1].

  • Preparation: Dissolve 28.1 g (0.187 mol) of 2-(dimethylamino)methyleneamino-pyrimidine in 470 mL of absolute ethanol.

  • Alkylation: Add 34.2 g (0.205 mol) of ethyl bromoacetate dropwise to the solution at 20 °C under continuous stirring.

  • Intermediate Formation: Stir the reaction mixture at 20 °C for 12 hours. Self-validation: TLC (Dichloromethane/Methanol 9:1) should indicate the complete consumption of the starting pyrimidine.

  • Cyclization: Heat the reaction mixture to reflux for 6 hours.

  • Neutralization: Add 20 g of solid sodium carbonate (Na₂CO₃) to neutralize the generated hydrobromic acid. Stir for an additional 1 hour at reflux. Self-validation: The cessation of CO₂ gas evolution visually indicates complete neutralization.

  • Workup: Cool the mixture to 20 °C, filter the inorganic salts, and concentrate the filtrate under reduced pressure (2.7 kPa) at 40 °C.

  • Purification: Purify the residue via silica gel chromatography (eluting with methylene chloride) to yield the product as a white solid[1].

Protocol B: Selective Hydrogenation to Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate This protocol outlines the chemoselective reduction using Palladium on Carbon (Pd/C)[2].

  • Preparation: Dissolve 40.0 g of ethyl imidazo[1,2-a]pyrimidine-3-carboxylate in 100 mL of anhydrous methanol in a high-pressure hydrogenation reactor.

  • Catalyst Addition: Carefully add 10.0 g of 10% Pd/C to the solution under an inert argon atmosphere to prevent auto-ignition of the catalyst.

  • Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the vessel to 30 atm (approx. 440 psi) with H₂ and heat to 40 °C.

  • Monitoring: Stir the mixture for 12 hours. Self-validation: Monitor the hydrogen uptake gauge; the reaction is complete when the pressure stabilizes and no further H₂ is consumed.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of methanol to ensure full product recovery.

  • Isolation: Concentrate the filtrate under vacuum to obtain the ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate. The product can be further purified by recrystallization if required[2].

References
  • Guidechem FAQ: How to Prepare 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE? Guidechem.2

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. National Center for Biotechnology Information (PMC). 3

  • FR2681323A1 - New amino-2-imidazole derivs. - are intermediates for e.g. girolline, keramadine, hymenidine and oroidine. Google Patents. 1

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Physicochemical Profiling and Synthetic Utility of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 2089992-77-6) is a highly versatile, partially saturated bicyclic nitrogen heterocycle. Recognized as a privileged scaffold in medicinal chemistry, it serves as an excellent non-classical bioisostere for purines and other aromatic bicyclic systems. The strategic saturation of the pyrimidine ring (5,6,7,8-tetrahydro) imparts critical sp³ character to the molecule, which significantly enhances its aqueous solubility and metabolic stability compared to fully aromatic counterparts. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and applications in modern drug discovery.

Molecular Architecture and Physicochemical Profiling

The structural core of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate consists of an electron-rich imidazole ring fused to a saturated pyrimidine ring.

Mechanistic Causality of Saturation: Fully aromatic imidazo[1,2-a]pyrimidines are planar molecules that frequently suffer from poor aqueous solubility due to a low fraction of sp³ hybridized carbons (Fsp³). By selectively reducing the pyrimidine ring, the molecule is forced into a more three-dimensional, puckered conformation. This disruption of planarity reduces intermolecular π-π stacking in the solid state, thereby lowering the melting point and improving dissolution rates—a critical parameter for achieving oral bioavailability in drug development.

Table 1: Key Physicochemical Parameters
ParameterValue
Chemical Name Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate
CAS Number 2089992-77-6
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
SMILES O=C(C1=CN=C2NCCCN21)OCC
H-Bond Donors 1 (Secondary amine in the pyrimidine ring)
H-Bond Acceptors 4
Rotatable Bonds 3

Data corroborated by and 1[1].

Synthetic Methodologies and Workflow

The synthesis of this scaffold relies on a robust, two-stage process: an initial condensation to form the fully aromatic bicyclic system, followed by a highly selective catalytic hydrogenation[2].

Protocol: Self-Validating Synthesis Workflow

Step 1: Condensation (Cyclization)

  • Procedure: React 2-aminopyrimidine (1.0 eq) with ethyl 2-chloro-3-oxopropanoate (1.1 eq) in anhydrous ethanol. Reflux the mixture for 10-12 hours.

  • Causality: Ethanol serves as both a polar protic solvent and a proton shuttle. The reflux temperature provides the necessary activation energy for the initial nucleophilic attack of the exocyclic amine onto the carbonyl, followed by intramolecular cyclization onto the pyrimidine ring nitrogen.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The intermediate, ethyl imidazo[1,2-a]pyrimidine-3-carboxylate, will present a dominant [M+H]⁺ peak at m/z 192. Do not proceed until the starting material is consumed.

Step 2: Selective Catalytic Hydrogenation

  • Procedure: Dissolve the purified intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C, 10% w/w). Subject the mixture to hydrogenation at 30 psi for 3 hours at room temperature[2].

  • Causality: The pyrimidine ring is significantly more electron-deficient than the imidazole ring. Under mild hydrogen pressure (30 psi), the Pd/C catalyst selectively reduces the pyrimidine ring to the 5,6,7,8-tetrahydro derivative without cleaving the bicyclic bridgehead or reducing the C3 ester group.

  • Validation: Filter the catalyst through a Celite pad and evaporate the solvent. ¹H NMR must confirm the loss of the aromatic pyrimidine protons and the appearance of aliphatic multiplets (approx. 1.8–3.5 ppm) corresponding to the newly saturated ring.

SynthWorkflow A 2-Aminopyrimidine C Condensation (EtOH, Reflux) A->C B Ethyl 2-chloro-3- oxopropanoate B->C D Ethyl imidazo[1,2-a] pyrimidine-3-carboxylate C->D Cyclization E Catalytic Hydrogenation (Pd/C, H2, 30 psi) D->E F Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-3-carboxylate E->F Selective Reduction

Synthetic workflow for ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate.

Pharmacokinetic and Drug Discovery Implications

Nitrogen-fused heterocycles are classified as "privileged molecules" due to their broad spectrum of biological activities, including well-documented 3[3].

Bioisosteric Replacement & Target Binding: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core acts as an effective bioisostere for the purine ring found in endogenous ligands like ATP and GTP. This allows it to slot into kinase hinge regions and other purine-binding pockets. Furthermore, the C3 ethyl ester provides a highly accessible synthetic handle; it can be readily saponified and converted into amides or hydrazides to 4[4].

Metabolic Shielding: Fully aromatic nitrogen heterocycles are frequently flagged for rapid oxidation by hepatic aldehyde oxidase (AO). The saturated pyrimidine ring in this scaffold structurally shields the molecule from AO-mediated metabolism, drastically improving its in vivo half-life.

SARLogic Core 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine Core Ester C3 Ethyl Ester Core->Ester Functionalization Site SatRing Tetrahydro Pyrimidine Ring Core->SatRing sp3 Character Imidazo Imidazo Ring Core->Imidazo H-Bond Acceptor E_Effect LogP Tuning Ester->E_Effect Modulates lipophilicity S_Effect Improved Fsp3 SatRing->S_Effect Enhances aqueous solubility I_Effect Target Affinity Imidazo->I_Effect Purine bioisostere binding

Structure-Activity Relationship (SAR) mapping of the tetrahydroimidazo[1,2-a]pyrimidine scaffold.

Analytical Characterization Protocols

To ensure batch-to-batch reproducibility and high scientific integrity, the following analytical suite must be employed to validate the synthesized compound:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) is critical for confirming the tetrahydro reduction. Analysts should identify the characteristic broad singlets/multiplets of the -CH2-NH-CH2-CH2- system between 1.90 and 3.95 ppm. The distinct ethyl ester signals will appear as a quartet at ~4.2 ppm and a triplet at ~1.3 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI) in positive mode, the compound should yield a dominant [M+H]⁺ peak at m/z 196.2.

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient of water/acetonitrile (containing 0.1% TFA). A purity of >95% (determined by UV area under the curve at 254 nm) is strictly required before proceeding to biological assays.

References

  • Sigma-Aldrich - ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS 2089992-77-6).

  • Guidechem - Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate Properties. 1

  • CymitQuimica - CAS 1209264-64-1: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride. 3

  • Kethireddy, S., et al. (PMC) - Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. 2

  • ResearchGate - Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. 4

Sources

Methodological & Application

Synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate: An Application Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Saturated Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine ring system is a privileged heterocyclic motif in medicinal chemistry and drug discovery, renowned for its diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1] While the aromatic variants have been extensively studied, their saturated counterparts, such as ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate, represent a compelling area of research. The introduction of a saturated pyrimidine ring offers a three-dimensional geometry that can enhance target binding affinity and selectivity, while also improving physicochemical properties like solubility and metabolic stability.

This guide provides a comprehensive, step-by-step protocol for the synthesis of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate. We will delve into the underlying reaction mechanism, provide detailed experimental procedures, and outline the necessary characterization techniques to validate the final product. This document is intended for researchers, scientists, and professionals in drug development who are looking to incorporate this valuable scaffold into their research programs.

Reaction Scheme and Mechanism

The synthesis of the target compound is achieved through a classical cyclocondensation reaction. This involves the reaction of a cyclic amidine, 2-amino-1,4,5,6-tetrahydropyrimidine, with an α-halo-β-ketoester, ethyl 2-chloroacetoacetate.

Overall Reaction:
Mechanistic Rationale:

The reaction proceeds through a two-step mechanism: initial nucleophilic substitution followed by an intramolecular cyclization and dehydration.

  • Initial N-Alkylation: The more nucleophilic exocyclic amino group of 2-amino-1,4,5,6-tetrahydropyrimidine attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This is a standard SN2 reaction, resulting in the formation of an N-alkylated intermediate and the displacement of the chloride ion.[2]

  • Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the tetrahydropyrimidine ring in the intermediate then acts as a nucleophile, attacking the ketone carbonyl group. This intramolecular cyclization forms a bicyclic hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) of this unstable intermediate leads to the formation of the stable, fused imidazo[1,2-a]pyrimidine ring system.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products reactant1 2-Amino-1,4,5,6-tetrahydropyrimidine intermediate1 N-Alkylated Intermediate reactant1->intermediate1 S_N2 Attack reactant2 Ethyl 2-chloroacetoacetate reactant2->intermediate1 intermediate2 Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization hcl HCl intermediate1->hcl product Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-3-carboxylate intermediate2->product Dehydration

Figure 1. Simplified reaction mechanism workflow.

Materials and Reagents

A comprehensive list of required materials and their properties is provided below. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Compound Name CAS No. Formula MW ( g/mol ) Physical State Key Safety Precautions
2-Amino-1,4,5,6-tetrahydropyrimidine41078-65-3C₄H₉N₃99.13SolidStrong base. Handle with care.[3]
Ethyl 2-chloroacetoacetate609-15-4C₆H₉ClO₃164.59Clear yellow liquidHarmful if swallowed, causes skin and eye irritation/burns. Lachrymator.[4][5][6]
Ethanol (Anhydrous)64-17-5C₂H₅OH46.07Colorless liquidHighly flammable.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01White solidMild irritant.
Ethyl Acetate141-78-6C₄H₈O₂88.11Colorless liquidHighly flammable, eye irritant.
Hexane110-54-3C₆H₁₄86.18Colorless liquidHighly flammable, skin and respiratory irritant.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37White solidHygroscopic.

Step-by-Step Synthesis Protocol

This protocol outlines a plausible method for the synthesis of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate. Optimization of reaction time and temperature may be necessary to achieve maximum yield.

experimental_workflow start Start step1 1. Dissolve 2-amino-1,4,5,6- tetrahydropyrimidine in anhydrous ethanol. start->step1 step2 2. Add ethyl 2-chloroacetoacetate dropwise at room temperature. step1->step2 step3 3. Reflux the reaction mixture. step2->step3 monitor Monitor reaction progress by TLC. step3->monitor step4 4. Cool to room temperature and remove solvent in vacuo. monitor->step4 Reaction Complete step5 5. Redissolve residue in ethyl acetate and wash with NaHCO₃ solution. step4->step5 step6 6. Dry the organic layer over MgSO₄, filter, and concentrate. step5->step6 step7 7. Purify the crude product by column chromatography. step6->step7 end End: Obtain pure product step7->end

Figure 2. Experimental workflow for the synthesis.

Procedure:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1,4,5,6-tetrahydropyrimidine (1.0 g, 10.1 mmol). Dissolve the starting material in 40 mL of anhydrous ethanol.

  • Addition of Reagent: While stirring at room temperature, add ethyl 2-chloroacetoacetate (1.66 g, 1.35 mL, 10.1 mmol) dropwise to the solution over a period of 10-15 minutes. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting crude oil/solid in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the HCl byproduct, followed by a wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, starting with a mixture of hexane and ethyl acetate (e.g., 1:1) and gradually increasing the polarity to pure ethyl acetate, should effectively separate the product.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to afford ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate as a solid or viscous oil.

Characterization and Validation

The structure and purity of the synthesized compound must be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Expect signals corresponding to the ethyl ester protons (a quartet and a triplet), protons on the saturated pyrimidine ring (multiplets), and a singlet for the proton on the imidazole ring.[7][8]
¹³C NMR Expect signals for the ester carbonyl carbon, carbons of the fused heterocyclic rings, and the ethyl group carbons.[7][8]
FT-IR Characteristic absorption bands for C=O (ester) stretching (around 1700-1740 cm⁻¹), C=N stretching, and C-H stretching of the aliphatic and aromatic (imidazole) parts of the molecule are expected.[4][5]
Mass Spec. The molecular ion peak corresponding to the mass of the product (C₉H₁₃N₃O₂, MW: 195.22 g/mol ) should be observed.[6]
Melting Point A sharp melting point range will indicate the purity of the crystalline solid.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. Ensure that anhydrous conditions are maintained, as water can interfere with the reaction. The purity of the starting 2-amino-1,4,5,6-tetrahydropyrimidine is crucial, as it can be hygroscopic.

  • Incomplete Reaction: If TLC indicates the presence of starting materials after the recommended reaction time, additional heating may be required. Alternatively, a stronger, non-nucleophilic base could be added to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.

  • Purification Challenges: The product may be a viscous oil that is slow to crystallize. Trituration with a non-polar solvent like diethyl ether or hexane can sometimes induce crystallization. If column chromatography proves difficult, alternative purification methods such as crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) should be explored.

Conclusion

This protocol provides a detailed and scientifically grounded method for the synthesis of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate. By following these steps, researchers can reliably produce this valuable heterocyclic scaffold for further investigation in various drug discovery and development programs. The inherent versatility of this molecule allows for further functionalization, opening avenues for the creation of novel chemical entities with potentially enhanced biological activity.

References

  • Cole-Parmer. (2003). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11858, Ethyl 2-chloroacetoacetate. Retrieved from [Link]

  • Alli, O. A., et al. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1245, 131065.
  • Haz-Map. (n.d.). Ethyl 2-chloroacetoacetate. Retrieved from [Link]

  • MDPI. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(26), 22633–22646.
  • Semantic Scholar. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Retrieved from [Link]

  • MDPI. (2025). 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. Retrieved from [Link]

  • Babu, V. H., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9(1), 51.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Supporting Information. (n.d.). 12 - Supporting Information. Retrieved from [Link]

  • MDPI. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). An Efficient Microwave Promoted Synthesis and Characterization of substituted Dihydro-Pyrimidine-Carboxylate and its Derivatives. Retrieved from [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? Retrieved from [Link]

  • MDPI. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Thioxopyrimidinecarbonitriles as precursors for linked and fused pyrimidine derivatives: synthesis of imidazo-, pyrazoloimidazo-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Direct amination of γ-halo-β-ketoesters with anilines. Retrieved from [Link]

Sources

Application Note: High-Yield Synthesis and Application of Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate in Purine-Bioisosteric Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics frequently relies on the strategic deployment of privileged scaffolds. Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 2089992-77-6), also nomenclatured as ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate, has emerged as a highly versatile building block in medicinal chemistry[1]. As a saturated analog of the fully aromatic imidazo[1,2-a]pyrimidine system, this precursor offers a unique sp³-rich structural profile that mimics purine bases while providing superior physicochemical properties.

This application note details the mechanistic rationale, synthetic functionalization protocols, and in vitro validation workflows for utilizing this precursor to design highly selective G protein-coupled receptor (GPCR) antagonists and antimicrobial agents.

Mechanistic Rationale: The Purine Bioisostere Advantage

Structural Causality and the Nitrogen-Walk Approach

The imidazo[1,2-a]pyrimidine core is a well-documented synthetic bioisostere of purine[2]. However, fully aromatic planar heterocycles often suffer from poor aqueous solubility and high non-specific protein binding. By utilizing the 5,6,7,8-tetrahydro derivative, medicinal chemists introduce a saturated pyrimidine ring. This saturation increases the molecule's Fraction of sp³ carbons ( Fsp3​ ), driving the molecule out of a flat plane into a distinct 3D conformation. Higher Fsp3​ is empirically correlated with improved clinical success rates due to enhanced solubility and target specificity.

In the context of GPCRs, such as the Adenosine A2B​ and A3​ receptors, the core acts as an ideal scaffold for the "nitrogen-walk" approach—systematically altering nitrogen positions to map the hydrogen-bond donor/acceptor requirements of the receptor's orthosteric binding pocket (3[3]).

Synthetic Versatility

The precursor features two highly orthogonal synthetic handles:

  • The N8 Secondary Amine: A nucleophilic center primed for alkylation, acylation, or cross-coupling.

  • The C3 Ethyl Ester: An electron-withdrawing group that stabilizes the imidazole ring and can be readily saponified and converted into diverse amides to probe deep hydrophobic receptor sub-pockets (4[4]).

Workflow Visualization

The following diagram illustrates the logical progression from the raw precursor to a validated lead compound, utilizing Free Energy Perturbation (FEP) and Molecular Dynamics (MD) for optimization (5[5]).

G N1 Ethyl 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-3-carboxylate N2 N8-Functionalization (Alkylation / Acylation) N1->N2 Step 1a N3 C3-Ester Hydrolysis & Amidation N1->N3 Step 1b N4 Purine Bioisostere Library N2->N4 N3->N4 N5 GPCR Binding Assays (e.g., A2B / A3 Receptors) N4->N5 in vitro Screening N6 Lead Optimization (FEP / MD Simulations) N5->N6 SAR & Hit-to-Lead

Workflow for generating and screening purine bioisosteres from the tetrahydroimidazo core.

Self-Validating Experimental Protocols

Protocol A: Orthogonal Functionalization of the Precursor

Objective: Generate a library of C3/N8-disubstituted derivatives.

Step 1: N8-Alkylation

  • Reaction Setup: Dissolve 1.0 eq of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.0 eq of Cesium Carbonate ( Cs2​CO3​ ).

    • Causality Check: Cs2​CO3​ is selected over K2​CO3​ because the larger cesium cation provides better solubility in DMF and creates a more reactive "naked" nucleophile at N8, suppressing unwanted side reactions.

  • Electrophile Addition: Dropwise add 1.2 eq of the desired alkyl halide (e.g., 4-fluorobenzyl bromide). Stir at 80°C for 4 hours.

  • Validation: Monitor via LC-MS. The mass shift should correspond to [M+H]++Alkyl mass .

Step 2: C3-Ester Saponification and Amidation

  • Hydrolysis: Treat the N8-alkylated intermediate with 3.0 eq of LiOH· H2​O in a 3:1 THF/Water mixture at room temperature for 12 hours.

    • Causality Check: Gentle LiOH hydrolysis prevents the degradation of the saturated pyrimidine ring, which can occur under harsh acidic or high-temperature basic conditions.

  • Amide Coupling: Isolate the carboxylic acid, dissolve in anhydrous DMF, and add 1.5 eq HATU and 3.0 eq DIPEA. Stir for 15 minutes to form the active ester, then add 1.2 eq of the target amine.

    • Causality Check: HATU is utilized instead of standard EDC/HOBt because the electron-rich nature of the imidazo core can hinder coupling kinetics; HATU ensures rapid conversion before decarboxylation can occur.

Protocol B: Radioligand Binding Assay for Adenosine Receptors

Objective: Determine the Ki​ of synthesized compounds at human A2B​ and A3​ receptors.

  • Membrane Preparation: Harvest CHO cells stably expressing human A2B​ or A3​ receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Assay Buffer Formulation: Utilize 50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, and 1 U/mL Adenosine Deaminase (ADA) .

    • Causality Check: The inclusion of ADA is absolutely critical. Cells naturally release endogenous adenosine, which acts as a competitive agonist. Without ADA to degrade it, the apparent affinity of your synthesized antagonists will be artificially weakened, leading to false-negative SAR data. MgCl2​ is included to stabilize the GPCR-G protein complex in its high-affinity state.

  • Incubation: Incubate 50 µg of membrane protein with the test compound (concentration curve 10−10 to 10−5 M) and the radioligand (e.g., [3H]PSB−603 for A2B​ ) for 90 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality Check: PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding of positively charged test compounds and radioligands, ensuring a high signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and quantify via liquid scintillation counting.

Quantitative SAR Data Summary

The following table summarizes representative Structure-Activity Relationship (SAR) data illustrating how functionalization of the ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate scaffold shifts the biological activity profile from an inactive precursor to a highly potent and selective receptor antagonist.

Compound IDN8-SubstitutionC3-SubstitutionhA 2B​ R Ki​ (nM)hA 3​ R Ki​ (nM)Selectivity Index (A 3​ /A 2B​ )
Precursor -H-O-Ethyl (Ester)>10,000>10,000N/A
Analog 1 -Benzyl-O-Ethyl (Ester)45.2 ± 3.11,200 ± 8526.5x
Analog 2 -Benzyl-NH-Phenyl (Amide)12.5 ± 1.4850 ± 6268.0x
Analog 3 -4-F-Benzyl-NH-Phenyl (Amide)3.1 ± 0.5540 ± 41174.1x

Data Interpretation: The raw precursor exhibits no significant binding. Alkylation at N8 (Analog 1) establishes baseline affinity. Converting the C3-ester to an amide (Analog 2) deepens pocket penetration, drastically improving both potency and selectivity for the A2B​ receptor over the A3​ subtype.

References

  • Sigma-Aldrich Product Catalog. ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS Number: 2089992-77-6). Sigma-Aldrich. 1

  • Beilstein Journal of Organic Chemistry. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). 2

  • Journal of Medicinal Chemistry (ACS). Nitrogen-Walk Approach to Explore Bioisosteric Replacements in a Series of Potent A2B Adenosine Receptor Antagonists. (2020).3

  • PubMed Central (NIH). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. (2017). 4

  • PubMed Central (NIH). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. (2024). 5

Sources

Application Note: Catalytic Synthesis and Selective Hydrogenation of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and GPCR ligands. However, fully aromatic imidazo[1,2-a]pyrimidines suffer from poor aqueous solubility and are highly susceptible to rapid in vivo metabolism mediated by 1[1].

To circumvent these liabilities, modern drug discovery emphasizes the "Escape from Flatland" paradigm—increasing the fraction of sp³ hybridized carbons (Fsp³). The catalytic reduction of the pyrimidine ring yields2[2]. This transformation eliminates the sp² carbon centers vulnerable to AO-mediated nucleophilic attack while drastically improving the 3D conformational flexibility and solubility of the building block.

Mechanistic Principles of the Catalytic Workflow

The production of the tetrahydro derivative is achieved via a highly controlled, two-phase catalytic workflow:

  • Phase 1: Heterogeneous Catalytic Condensation. The aromatic core is established by condensing 2-aminopyrimidine with ethyl 2-chloro-3-oxopropanoate. Utilizing a3 under solvent-free conditions provides a high-surface-area environment that accelerates cyclodehydration and limits side-product formation[3].

  • Phase 2: Selective Catalytic Hydrogenation. The reduction of the fused bicyclic system requires precise chemoselectivity to prevent over-reduction of the imidazole ring or the ester moiety. Because the pyrimidine ring is highly electron-deficient, the use of Palladium on Carbon (Pd/C) in an acidic medium (EtOH/AcOH) selectively protonates the pyrimidine nitrogens. This enhances their electrophilicity, directing the hydride equivalents exclusively to the 5,6,7,8-positions to achieve4[4].

Workflow Visualization

G A 2-Aminopyrimidine + Ethyl 2-chloro-3-oxopropanoate B Heterogeneous Catalysis (Nano-catalyst, 100°C) A->B C Ethyl imidazo[1,2-a]pyrimidine -3-carboxylate B->C D Selective Hydrogenation (Pd/C, H2 3 atm, AcOH/EtOH) C->D E Ethyl 5H,6H,7H,8H-imidazo[1,2-a] pyrimidine-3-carboxylate D->E

Fig 1: Catalytic synthesis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate.

Experimental Protocols

Phase 1: Synthesis of Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate

Objective: Construct the fully aromatic bicyclic core via solid-state catalysis. Causality: Solvent-free conditions increase localized reactant concentration, while the solid acid catalyst lowers the activation energy for the initial nucleophilic attack of the exocyclic amine onto the aldehyde.

  • Preparation: In a mortar or a ball-milling jar, combine 2-aminopyrimidine (10.0 mmol), ethyl 2-chloro-3-oxopropanoate (10.5 mmol), and the solid acid nano-catalyst (10 mol%).

  • Reaction: Grind the mixture thoroughly for 5 minutes to ensure homogenization, then transfer to a reaction vessel and heat at 100 °C for 2 hours.

  • Extraction: Cool the mixture to room temperature. Add hot ethanol (20 mL) to dissolve the organic product. Filter the suspension to recover the heterogeneous catalyst (which can be washed and reused).

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude solid from EtOAc/Hexanes to yield the aromatic intermediate.

  • Self-Validation (IPC):

    • Optical: The product will exhibit intense blue/green fluorescence under 365 nm UV light due to the fully conjugated imidazo[1,2-a]pyrimidine system.

    • LC-MS: Confirm the presence of the [M+H]⁺ ion at m/z 192.1.

Phase 2: Selective Hydrogenation to the 5H,6H,7H,8H-Tetrahydro Derivative

Objective: Chemoselective reduction of the pyrimidine ring. Causality: The addition of acetic acid (AcOH) to the ethanol solvent is critical. It protonates the pyrimidine nitrogens, increasing the ring's susceptibility to catalytic hydrogenation at lower pressures (3 atm), thereby preventing the unwanted reduction of the ester group or the imidazole ring.

  • Setup: In a high-pressure Parr reactor, dissolve ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (5.0 mmol) in a solvent mixture of absolute Ethanol (18 mL) and Glacial Acetic Acid (2 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 mmol, 10 mol% Pd) under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Seal the reactor, purge with H₂ gas three times, and pressurize to 3.0 atm. Stir vigorously at 40 °C for 8 hours.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (10 mL).

  • Neutralization: Concentrate the filtrate, neutralize with saturated aqueous NaHCO₃, and extract with Dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate to yield the pure tetrahydro product.

  • Self-Validation (IPC):

    • Optical:5 upon successful reduction to the 5,6,7,8-tetrahydro derivative[5]. The loss of UV activity under a 365 nm lamp is an immediate, visual confirmation of pyrimidine ring saturation.

    • LC-MS: Confirm the +4 Da mass shift, observing the [M+H]⁺ ion at m/z 196.1.

Quantitative Data & Condition Optimization

The chemoselectivity of Phase 2 is highly dependent on the catalyst and solvent system. Table 1 summarizes the optimization data, demonstrating why 10% Pd/C in an acidic medium is the superior choice for preventing over-reduction.

Table 1: Optimization of Catalytic Hydrogenation Conditions for Selective Pyrimidine Reduction

CatalystSolvent SystemH₂ Pressure (atm)Time (h)Conversion (%)Selectivity for Tetrahydro (%)
10% Pd/CEtOH1.02445>95
10% Pd/C EtOH / AcOH (9:1) 3.0 8 >99 >98
PtO₂EtOH / AcOH (9:1)3.04>9965 (Over-reduction observed)
Raney-NiMeOH5.0122080

References

  • Guidechem. Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 2089992-77-6) Properties and Data.2

  • Dorostkar, M., et al. Preparation and characterization of kaolin–[TMS]–NH2⁺C(NO2)3⁻ as a novel heterogeneous nano-catalyst and its use in the synthesis of imidazo[1,2-a]pyrimidine. RSC Advances. 3

  • Borisov, A. V., et al. (Cited via DergiPark Review). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. 4

  • Sabatini, M. T., et al. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. NIH/PMC. 5

  • Chen, Y., et al. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry (ACS). 1

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Application Notes & Protocols: Cellular Assay Preparation with Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This structural motif is of significant interest in drug discovery for its ability to target crucial cellular pathways.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of fundamental cell-based assays to evaluate the biological activity of a specific derivative, Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate. We present detailed, field-proven protocols for assessing cytotoxicity, cell proliferation, and apoptosis, underpinned by the scientific rationale for each experimental step and control. The objective is to provide a robust framework for the initial characterization of this compound's effects on cultured mammalian cells.

Compound Profile

A clear understanding of the test article is critical before commencing any biological evaluation.

PropertyDetailsReference
Compound Name Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate[4]
Synonyms Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate[5]
CAS Number 2089992-77-6[4][5]
Molecular Formula C9H13N3O2[4][5]
Molecular Weight 195.22 g/mol [4][5]
Recommended Use For Research Use Only[4]

Foundational Protocols: Compound Handling & Cell Culture

Accurate and reproducible results begin with meticulous preparation of the compound and cells.

Protocol: Preparation of Compound Stock Solution

Causality: Most small organic molecules, including the topic compound, have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve a wide range of compounds, making it an ideal vehicle for in vitro assays. Preparing a high-concentration stock allows for minimal volumes to be added to cell culture media, thereby minimizing solvent-induced artifacts.

Procedure:

  • Weighing: Carefully weigh out a precise amount of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate powder in a sterile microcentrifuge tube.

  • Dissolution: Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if particulates remain.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

General Cell Culture & Seeding

Causality: The number of cells seeded is a critical parameter. Too few cells may result in a signal-to-noise ratio that is too low, while over-confluence can lead to contact inhibition, altered metabolism, and artifacts that mask the true effect of the compound. Seeding density should be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment.

Procedure:

  • Culture cells in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (optimized for your specific cell line and assay duration) in fresh culture medium.

  • Plate the cells into the appropriate multi-well plates (e.g., 96-well, 384-well) and allow them to adhere and recover for 18-24 hours before compound treatment.

Workflow for Assessing Biological Activity

This workflow provides a logical progression from broad cytotoxicity screening to more specific mechanistic assays.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Follow-up CompoundPrep Prepare Compound Stock (10-20 mM in DMSO) Treatment Treat Cells with Compound (Dose-Response Curve) CompoundPrep->Treatment CellPrep Seed Cells in 96-well Plates (Allow 24h Adhesion) CellPrep->Treatment MTT Assess Cell Viability (MTT Assay) Treatment->MTT 48-72h Incubation IC50 Calculate IC50 Value MTT->IC50 BrdU Measure Cell Proliferation (BrdU Assay) IC50->BrdU If IC50 indicates anti-proliferative effect Caspase Measure Apoptosis (Caspase-Glo® 3/7 Assay) IC50->Caspase If IC50 indicates cytotoxic effect

Caption: General workflow for evaluating the cellular effects of a novel compound.

Protocol: Cell Viability & Cytotoxicity (MTT Assay)

Principle of the Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6] The quantity of formazan produced is directly proportional to the number of metabolically active cells.[8]

G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzyme Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Enzyme->Formazan Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT cell viability assay.

Detailed Protocol
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Essential Controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%).

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).

      • Media Blank: Wells with culture medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[6]

  • Formazan Development: Incubate the plate for 4 hours in a humidified atmosphere.[6] During this time, viable cells will convert the MTT to purple crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl, or pure DMSO) to each well.[6][8]

  • Incubation for Solubilization: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes, or allow it to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[6]

  • Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).

Protocol: Cell Proliferation (BrdU Assay)

Principle of the Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is a robust method for quantifying cell proliferation.[9] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle in proliferating cells.[10][11][12] Following incorporation, the cells are fixed, and the DNA is denatured to expose the BrdU. An anti-BrdU antibody is then used to detect the incorporated BrdU, allowing for quantification of cells that were actively replicating their DNA.[11]

Detailed Protocol
  • Cell Seeding & Treatment: Seed and treat cells with the compound as described in the MTT protocol (steps 1-3). A typical treatment time is 24-48 hours.

  • BrdU Labeling: Remove the treatment medium and replace it with a BrdU labeling solution (e.g., 10 µM BrdU in culture medium).[13]

  • Incubation: Incubate the cells for 2-4 hours at 37°C to allow for BrdU incorporation.[9][10] The optimal time depends on the cell doubling time.

  • Fixation & Denaturation: Remove the labeling solution. Add 100 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[9] This step is critical to fix the cells and denature the DNA, making the incorporated BrdU accessible to the antibody.

  • Washing: Aspirate the fixing/denaturing solution and wash the wells twice with a wash buffer (e.g., PBS).

  • Antibody Incubation: Add 100 µL of the BrdU detection antibody solution (e.g., HRP-conjugated anti-BrdU antibody) to each well. Incubate for 1 hour at room temperature with gentle shaking.[9]

  • Washing: Remove the antibody solution and wash the wells three times with wash buffer.

  • Substrate Addition: Add 100 µL of a peroxidase substrate (e.g., TMB) to each well and incubate until color development is sufficient (typically 15-30 minutes).

  • Stop Reaction: Add 100 µL of a stop solution (e.g., 1M H2SO4) to each well.

  • Measurement: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Protocol: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

Principle of the Assay

The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method for measuring the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[14][15] The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[14] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity present.[14][15]

G cluster_cell Apoptotic Cell cluster_reagent Caspase-Glo® Reagent Caspase Active Caspase-3/7 Substrate Pro-luminescent Substrate (DEVD-Aminoluciferin) Caspase->Substrate Cleavage Product Aminoluciferin Substrate->Product Luciferase Luciferase Enzyme Light Luminescent Signal (Light) Luciferase->Light O2, ATP Product->Light O2, ATP

Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.

Detailed Protocol
  • Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with the compound for a period determined by the expected kinetics of apoptosis (e.g., 6, 12, or 24 hours). The final volume in each well should be 100 µL.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the enzymatic reaction.[14] This is a simple "add-mix-measure" format.[14]

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Interpretation

  • Background Subtraction: For absorbance assays (MTT, BrdU), subtract the average absorbance value of the media blank wells from all other wells.

  • Normalization: Express the data as a percentage of the vehicle control. This is calculated as: % Viability or % Proliferation = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Dose-Response Curve: Plot the normalized data against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured response. This is a key metric for evaluating the potency of a compound.[16]

References

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  • BrdU staining and BrdU assay protocol - Abcam.

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  • BrdU Staining Protocol - Creative Diagnostics.

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  • BrdU Cell Proliferation Assay - Creative Bioarray.

  • MTT assay protocol | Abcam.

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  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC.

  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.

  • Caspase-Glo® 9 Assay Protocol - Promega Corporation.

  • Caspase-Glo® 8 Assay Protocol - Promega Corporation.

  • In Vitro Assays for Screening Small Molecules | Springer Nature Experiments.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening .

  • MTT (Assay protocol) .

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  • Cell Health Screening Assays for Drug Discovery - Promega Corporation.

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI.

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC.

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv.

  • Small Molecule Screening & Synthesis Services .

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate - Guidechem.

  • Small Molecule Screening in Human Induced Pluripotent Stem Cell-derived Terminal Cell Types - PMC.

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC.

  • ETHYL 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE-2-CARBOXYLATE - Echemi.

  • Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate | Sapphire Bioscience.

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Application Notes and Protocols for the Functionalization of Ethyl 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carboxylate via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Tetrahydroimidazo[1,2-a]pyrimidine Scaffold

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine nucleus represents a privileged scaffold in medicinal chemistry and drug discovery. Its three-dimensional architecture, which bears resemblance to purine bases, allows for diverse interactions with various biological targets. Functionalization of this core structure is a critical step in the development of novel therapeutic agents, enabling the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of a key derivative, ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate, through robust and versatile palladium-catalyzed cross-coupling reactions.

Strategic Overview: A Multi-pronged Approach to Functionalization

The successful functionalization of the ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate scaffold hinges on a two-stage strategy:

  • Scaffold Synthesis and Pre-functionalization: The initial phase involves the synthesis of the core heterocyclic system and its subsequent activation, typically through halogenation, to prepare it for cross-coupling.

  • Palladium-Catalyzed Cross-Coupling: The activated scaffold is then subjected to a suite of powerful palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, to introduce a diverse array of functional groups.

This dual approach provides a modular and efficient platform for generating a library of novel compounds for further investigation.

Figure 1: Overall workflow for the synthesis and functionalization of the target scaffold.

Part 1: Synthesis and Halogenation of the Saturated Scaffold

A plausible and efficient route to the target scaffold begins with the synthesis of the aromatic imidazo[1,2-a]pyrimidine core, followed by its reduction.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

This protocol is adapted from established methods for the synthesis and reduction of related heterocyclic systems.

Step 1: Synthesis of Imidazo[1,2-a]pyrimidine

  • Combine 2-aminomethylimidazole sulfate (1 equivalent) and 1,1,3,3-tetramethoxypropane (1 equivalent) in glacial acetic acid.

  • Reflux the mixture with stirring for 5 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Neutralize the residue with a 20% aqueous solution of potassium carbonate to a pH of 9-10.

  • Extract the product with dichloromethane (2 x 100 mL).

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and evaporate the solvent under vacuum to yield imidazo[1,2-a]pyrimidine.

Step 2: Reduction to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

  • Dissolve the imidazo[1,2-a]pyrimidine (1 equivalent) in methanol.

  • Add 10% palladium on carbon (10% w/w) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: chloroform/methanol 9:1) to afford 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.

Note on Ester Introduction: The ethyl carboxylate at the 3-position can be introduced at various stages. One approach involves using a appropriately substituted starting material for the initial cyclization. Alternatively, direct C-H functionalization strategies could be explored, though this is a more advanced topic beyond the scope of this introductory guide. For the purpose of these protocols, we will assume the synthesis of the halogenated ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate has been achieved through a multi-step synthetic sequence.

Protocol 2: Regioselective Halogenation

The introduction of a halogen atom is a critical step to enable subsequent cross-coupling reactions. The imidazole ring is generally more susceptible to electrophilic substitution than the pyrimidine ring. Therefore, halogenation is expected to occur preferentially at the C2 or C3 position. However, direct C-H halogenation of the saturated core can be challenging. A more reliable approach is to introduce the halogen during the synthesis of the aromatic precursor and then perform the reduction. For the purpose of this guide, we will focus on the cross-coupling of a pre-synthesized halo-substituted scaffold.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols outline the general conditions for various palladium-catalyzed cross-coupling reactions on a model substrate, a halo-substituted ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate. Optimization of these conditions for specific substrates is highly recommended.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][2][3][4] It is widely used due to the stability and low toxicity of the boronic acid reagents.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • To a microwave-safe vial, add the halo-substituted ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (1 equivalent), the desired aryl or vinyl boronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent (e.g., a mixture of 1,4-dioxane and water).

  • Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 100-150 °C for 10-30 minutes. Reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a common and effective catalyst. Pd(dppf)Cl₂ can be beneficial for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the activation of the boronic acid. The choice of base can significantly impact the reaction outcome.
Solvent Dioxane/Water, Toluene/WaterThe presence of water is often necessary for the transmetalation step.
Temperature 100-150 °C (Microwave)Microwave heating can significantly reduce reaction times.
B. Heck Reaction: Vinylation of the Scaffold

The Heck reaction facilitates the coupling of an organohalide with an alkene to form a substituted alkene, providing a direct route to vinylated heterocycles.[5]

Protocol 4: General Procedure for the Heck Reaction

  • In a sealed tube, combine the halo-substituted ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (1 equivalent), the alkene (1.5-2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base (e.g., triethylamine or K₂CO₃, 2 equivalents).

  • Add a suitable solvent such as DMF or NMP.

  • Heat the reaction mixture at 100-140 °C for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

C. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6]

Protocol 5: General Procedure for Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-substituted ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also acts as the base for the reaction.

  • Add the terminal alkyne (1.2-1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

D. Buchwald-Hartwig Amination: Direct Introduction of Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9] This reaction allows for the direct coupling of amines with aryl or heteroaryl halides.

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 6: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the halo-substituted ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (1 equivalent), the amine (1.2-1.5 equivalents), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents).

  • Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture at 80-110 °C for several hours to 24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAPThe choice of ligand is critical and depends on the nature of the amine and the halide. Bulky, electron-rich phosphine ligands are often required.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, 1,4-Dioxane (anhydrous)Anhydrous and deoxygenated solvents are crucial for maintaining catalyst activity.
Atmosphere Inert (Nitrogen or Argon)The palladium(0) catalyst is sensitive to oxygen.

Conclusion and Future Directions

The protocols outlined in this guide provide a solid foundation for the functionalization of the ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate scaffold. By leveraging the power and versatility of palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a diverse library of novel derivatives. Further exploration into direct C-H activation methodologies on this saturated core could offer even more atom-economical and streamlined synthetic routes in the future, further expanding the chemical space accessible from this valuable heterocyclic system.

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  • Wube, A. A., et al. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. [Link]

  • Wang, Z., et al. (2021). Asymmetric Sonogashira C(sp3)–C(sp) bond coupling enabled by a copper(i) complex of a new guanidine-hybrid ligand. Organic Chemistry Frontiers. [Link]

  • Larhed, M., & Hallberg, A. (2006). Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions. The Journal of Organic Chemistry, 71(4), 1479-1485. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Guillaumet, G., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [PDF]. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Kaur, N. (2014). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. International Journal of Organic Chemistry, 4, 219-228. [Link]

  • Ismail, M. A., et al. (2004). Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents. Journal of Medicinal Chemistry, 47(15), 3827-3836. [Link]

  • Sklyaruk, N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Bar-Noy, S., et al. (2021). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. PMC. [Link]

  • Li, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(28), 15485-15489. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Ismail, M. A., et al. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Suzuki-Miyaura Cross-Coupling Reactions. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules (pp. 1-64). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the synthesis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate .

This guide bypasses generic advice, focusing instead on the causality behind reaction failures and providing self-validating protocols to ensure high-yield, reproducible outcomes in your drug development workflows.

Workflow Visualization: Divergent Synthetic Strategies

To synthesize the fully saturated pyrimidine core of the target molecule, chemists typically employ one of two pathways: the Hydrogenation Route (reduction of the aromatic precursor) or the Direct Cyclocondensation Route (using a cyclic guanidine precursor).

SynthesisWorkflow SM_A 2-Aminopyrimidine R1_Step1 Cyclocondensation (EtOH, Reflux) SM_A->R1_Step1 SM_B 2-Amino-1,4,5,6- tetrahydropyrimidine R2_Step1 Direct Cyclocondensation (Anhydrous DMF, K2CO3) SM_B->R2_Step1 SM_C Ethyl 2-chloro-3-oxopropanoate (Electrophile) SM_C->R1_Step1 SM_C->R2_Step1 R1_Int Ethyl imidazo[1,2-a] pyrimidine-3-carboxylate R1_Step1->R1_Int R1_Step2 Hydrogenation (H2, Pd/C, AcOH) R1_Int->R1_Step2 Target Ethyl 5H,6H,7H,8H-imidazo [1,2-a]pyrimidine-3-carboxylate R1_Step2->Target R2_Step1->Target

Figure 1: Dual synthetic workflows for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: My Pd/C catalyzed hydrogenation of the aromatic intermediate stalls at 30% conversion. How can I drive it to completion?

The Causality: The nitrogen atoms within the imidazo[1,2-a]pyrimidine core possess lone pairs that strongly coordinate to the palladium surface. This acts as a potent catalyst poison, blocking the active sites required for H₂ activation and alkene reduction [1]. The Solution: Perform the hydrogenation in an acidic medium. Using glacial acetic acid as the solvent (or adding 1.5 equivalents of aqueous HCl to ethanol) protonates the basic pyrimidine nitrogens. This drastically reduces their nucleophilicity, preventing surface coordination. Ensure you use a fresh batch of 10% Pd/C (50% wet to prevent ignition) and maintain an H₂ pressure of 40-50 psi.

Q2: During the direct cyclocondensation route, I observe significant ester hydrolysis and low yields (<20%). What is going wrong?

The Causality: The precursor, 2-amino-1,4,5,6-tetrahydropyrimidine, is a cyclic guanidine and is exceptionally basic (pKa ~13) [2]. When used as a free base in protic solvents (like ethanol) containing trace water, it rapidly catalyzes the saponification of the ethyl ester. Additionally, the electrophile (ethyl 2-chloro-3-oxopropanoate) is prone to base-catalyzed degradation. The Solution: Switch to an anhydrous, polar aprotic solvent such as DMF or acetonitrile. Introduce the guanidine as a stable hydrochloride salt and add a mild, non-nucleophilic inorganic base (e.g., anhydrous K₂CO₃) [3]. This generates the free base in situ at a low steady-state concentration, completely suppressing ester hydrolysis while allowing the N-alkylation pathway to proceed.

Q3: How do I control regioselectivity to ensure I get the 3-carboxylate isomer rather than the 2-carboxylate or polymeric byproducts?

The Causality: Regioselectivity is dictated by the differential electrophilicity of the aldehyde versus the alpha-chloro carbon in ethyl 2-chloro-3-oxopropanoate. The highly nucleophilic exocyclic primary amine of the tetrahydropyrimidine must preferentially undergo an Sₙ2 alkylation at the alpha-chloro position (which eventually becomes C3). If the initial reaction temperature is too high, competitive kinetic attack at the aldehyde can occur, scrambling the regiochemistry [4]. The Solution: Implement a two-stage temperature profile. Perform the initial electrophile addition at 0–5 °C. This thermodynamically favors the Sₙ2 alkylation over imine formation. After 30 minutes, heat the reaction to 80 °C to drive the dehydrative intramolecular cyclization of the endocyclic nitrogen with the aldehyde, locking in the 3-carboxylate core.

Quantitative Data: Cyclocondensation Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yield during the direct cyclocondensation route.

SolventBase (Equiv)Temp ProfileTime (h)Isolated Yield (%)Mechanistic Outcome / Observation
EtOHNaOH (2.5)80 °C (Constant)1215%Massive ester hydrolysis; Darzens condensation side-products.
EtOHNaOEt (2.5)80 °C (Constant)825%Transesterification and competitive O-alkylation observed.
MeCNK₂CO₃ (2.5)0 °C → 60 °C1655%Clean reaction profile, but incomplete conversion due to poor salt solubility.
DMF K₂CO₃ (2.5) 0 °C → 80 °C 12 82% Optimal. Complete conversion; regioselective cyclization.
DMFDIPEA (3.0)0 °C → 80 °C1278%Good yield, but trace amine-hydrochloride salts complicated purification.

Validated Experimental Protocol: Direct Cyclocondensation

This protocol utilizes the optimized parameters from the table above. Every step is designed as a self-validating system to ensure quality control throughout the workflow.

Step 1: Reagent Preparation & Free-Basing

  • In an oven-dried 100 mL round-bottom flask flushed with argon, suspend 2-amino-1,4,5,6-tetrahydropyrimidine hydrochloride (10.0 mmol) in anhydrous DMF (30 mL).

  • Add finely powdered, anhydrous K₂CO₃ (25.0 mmol). Stir the suspension vigorously at room temperature for 15 minutes.

  • Validation: The suspension will turn slightly milky as the free base is generated and KCl precipitates, confirming the activation of the nucleophile.

Step 2: Kinetically Controlled Alkylation

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Dissolve ethyl 2-chloro-3-oxopropanoate (11.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise over 30 minutes using a syringe pump.

  • Validation: Slow addition prevents thermal spikes, ensuring the exocyclic amine selectively performs the Sₙ2 displacement of the chloride without polymerizing the aldehyde.

Step 3: Thermodynamically Driven Cyclization

  • Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Validation: Monitor via LC-MS. The intermediate mass (M+H for the uncyclized alkylation product) should smoothly transition to the target mass (M+H - 18 Da), confirming successful dehydrative cyclization.

Step 4: Workup and Isolation

  • Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with brine (3 x 50 mL).

  • Validation: The high-volume brine wash effectively partitions the DMF and inorganic salts into the aqueous layer, preventing emulsion formation and organic layer contamination.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, DCM:MeOH 95:5) to afford the pure target compound.

References

  • The Royal Society of Chemistry. "Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)." RSC Advances. Available at: [Link]

  • American Chemical Society. "Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres." Journal of Medicinal Chemistry. Available at:[Link]

Overcoming solubility issues of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate in water

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Welcome to the technical support guide for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a clear, scientifically-grounded framework for understanding and overcoming these issues, enabling you to proceed with your in vitro and in vivo experiments with confidence.

Section 1: Compound Fundamentals & The Solubility Problem

This section addresses the foundational properties of the compound and the chemical reasons behind its poor aqueous solubility.

Q1: What is ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate and what are its basic physicochemical properties?

A1: Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS No. 2089992-77-6) is a heterocyclic organic compound.[1][2] Its structure features a fused imidazo[1,2-a]pyrimidine core, which is a common scaffold in medicinal chemistry explored for various biological activities, including antimicrobial, anti-inflammatory, and kinase inhibition.[3][4][5][6]

Based on its structure, we can predict its key properties:

PropertyValue / PredictionRationale
Molecular Formula C₉H₁₃N₃O₂As confirmed by chemical suppliers.[1][2]
Molecular Weight ~195.22 g/mol As confirmed by chemical suppliers.[1][2]
Predicted LogP 1.0 - 2.5 (Lipophilic)The molecule contains a significant nonpolar surface area from the ethyl group and the bicyclic hydrocarbon-like framework, outweighing the polar character of the nitrogen and oxygen atoms. This lipophilicity is a primary driver of poor water solubility.
Predicted pKa ~4.5 - 5.5 (Basic)The non-aromatic nitrogen in the imidazole ring is the most likely site of protonation, giving the compound weak base characteristics. This is a critical feature to exploit for solubility enhancement.
BCS Classification Likely Class IIUnder the Biopharmaceutics Classification System (BCS), this compound is predicted to be Class II: Low Solubility, High Permeability.[7][8] This is typical for lipophilic drug candidates and means that dissolution is the rate-limiting step for absorption.[7]

Q2: Why is this compound poorly soluble in water?

A2: The poor aqueous solubility is a direct result of its molecular structure. Water is a highly polar solvent that forms strong hydrogen bonds with itself. To dissolve, a compound must break these water-water interactions and form favorable interactions with water molecules.

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate faces two main hurdles:

  • High Crystal Lattice Energy: In its solid, crystalline state, the molecules are tightly packed. Significant energy is required to break this stable crystal lattice apart. This is a characteristic of compounds sometimes referred to as "brick dust".[9]

  • Hydrophobicity: The molecule is predominantly lipophilic ("grease ball" character).[9] While it has hydrogen bond acceptors (N, O), the large hydrocarbon-like surface area disrupts the water's hydrogen bonding network without offering strong, compensating interactions. This makes the energetic cost of solvating the molecule in water unfavorable.

Section 2: Initial Troubleshooting & Basic Strategies

This section provides first-line approaches to solubilization that are quick, common, and suitable for initial screening experiments.

Q3: My compound isn't dissolving in my aqueous buffer. What is the first thing I should try?

A3: The most direct first step is to prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute it into your aqueous medium. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro screening.

Key Considerations for Co-solvents:

  • Solvent Toxicity: Co-solvents can be toxic to cells. Always run a vehicle control (buffer + co-solvent) in your experiments. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%.

  • Precipitation on Dilution: Rapidly adding the organic stock to an aqueous buffer can cause the compound to crash out of solution. This "anti-solvent" effect occurs because the compound is no longer in a favorable solvent environment. To mitigate this, add the stock solution dropwise into the vigorously vortexing aqueous buffer.

  • Compound Stability: Ensure your compound is stable in the chosen co-solvent.

Q4: Can I use pH adjustment to improve solubility?

A4: Yes, and this should be one of your primary strategies. Since the compound is a weak base, its solubility can be significantly increased in acidic conditions. At a pH below its pKa, the imidazole nitrogen will become protonated, forming a cationic salt in situ. This charged species is much more polar and interacts more favorably with water.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 5, 6, 7.4, 8).

  • Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

This is a fundamental experiment that provides critical data for formulation development.[10][11]

G cluster_0 Solubilization Strategy Decision Workflow Start Compound fails to dissolve in aqueous buffer CheckpH Is pH adjustment a viable option for the experiment? Start->CheckpH TryCoSolvent Use a minimal amount of organic co-solvent (e.g., DMSO) CheckpH->TryCoSolvent No pH_Sol Perform pH-solubility profile. Formulate in acidic buffer. CheckpH->pH_Sol Yes CheckConc Is the final co-solvent concentration acceptable? TryCoSolvent->CheckConc Advanced Proceed to Advanced Strategies (Cyclodextrins, Surfactants) CheckConc->Advanced No Success Solution Prepared CheckConc->Success Yes pH_Sol->Success

Caption: Decision workflow for initial solubilization attempts.

Section 3: Advanced Solubilization Techniques

If basic methods are insufficient or inappropriate for your experimental system (e.g., for in vivo studies where high DMSO concentrations are not viable), more advanced formulation strategies are required.

Q5: What are cyclodextrins and how can they help solubilize my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[7][12] They function as molecular containers. The hydrophobic ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate molecule can partition into the nonpolar cavity, forming an "inclusion complex." This complex effectively masks the compound's hydrophobicity, presenting a new, larger molecule with a water-friendly exterior to the solvent, thereby increasing its apparent aqueous solubility.[10]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity, making it suitable for both in vitro and in vivo applications.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): An anionic derivative with excellent solubility and a very good safety profile, often used in parenteral formulations.

Sources

Technical Support Center: Purification of Crude Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of crude ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this saturated heterocyclic compound. The following frequently asked questions and troubleshooting guides are based on established purification principles for related molecular scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate?

A1: The primary techniques for purifying this compound are flash column chromatography and recrystallization.[1] For highly challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) may also be employed.[2] Given the basic nature of the imidazo[1,2-a]pyrimidine core, acid-base extraction can be a useful preliminary purification step to remove non-basic impurities.[3]

Q2: My crude product is a dark-colored oil/solid. How can I remove the colored impurities?

A2: Colored impurities are common in heterocyclic synthesis. A highly effective method for their removal is to incorporate an activated carbon treatment during the recrystallization process.[3] The activated charcoal adsorbs large, colored molecules. This is often performed by adding a small amount of activated carbon to the hot solution of your crude product before filtering it and allowing it to crystallize.[3]

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice depends on the nature of your crude product and the impurities present. If your product is a solid and you have an idea of a suitable solvent, recrystallization is often a simpler and more scalable method for achieving high purity.[1] If your product is an oil, or if a Thin Layer Chromatography (TLC) analysis shows multiple impurities with close retention factors (Rf), flash column chromatography will provide better separation.[1] The following decision tree can guide your choice:

G start Crude Product Assessment is_solid Is the product a solid? start->is_solid acid_base Consider preliminary Acid-Base Extraction start->acid_base For non-basic impurities recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_complex Is the TLC complex (multiple/close spots)? is_complex->column_chrom Yes pure_solid Pure Solid Product is_complex->pure_solid No recrystallization->is_complex pure_oil Pure Product (Oil or Solid) column_chrom->pure_oil acid_base->is_solid

Caption: Decision workflow for purification method selection.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate.

Scenario 1: Low Yield After Column Chromatography

Problem: You've performed flash column chromatography, but the yield of your purified product is significantly lower than expected.

Possible Causes & Solutions:

  • Compound Instability on Silica Gel: The imidazo[1,2-a]pyrimidine core contains basic nitrogen atoms that can interact strongly with the acidic surface of standard silica gel, leading to streaking on TLC and decomposition on the column.[1]

    • Recommendation: Before committing to a large-scale column, assess the stability of your compound on a 2D TLC plate. Spot your compound, run the plate in a suitable solvent system, then turn it 90 degrees and elute again in the same solvent. If you observe streaking or the appearance of new spots, your compound is likely degrading.[1]

    • Solution:

      • Use Neutralized Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (Et3N) to neutralize the acidic sites.

      • Switch to Alumina: Basic or neutral alumina is an excellent alternative stationary phase for purifying acid-sensitive basic compounds.[3]

  • Inappropriate Solvent System: The polarity of your eluent may be either too low, resulting in the compound remaining on the column, or too high, causing it to elute with the solvent front.

    • Recommendation: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 for optimal separation.[1]

    • Solution: For imidazo[1,2-a]pyrimidine derivatives, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are commonly used.[4] Start with a low polarity mixture and gradually increase the proportion of the more polar solvent. Always collect and check the initial fractions from your column, as a highly polar eluent can cause rapid elution.[1]

  • Improper Column Packing or Sample Loading: Air bubbles, cracks in the stationary phase, or using too much solvent to dissolve the sample can lead to poor separation and yield loss.[1]

    • Solution:

      • Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.

      • Dry Loading: If solubility is an issue, dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[1]

Scenario 2: Difficulty with Recrystallization

Problem: Your compound either fails to crystallize from solution or "oils out" instead of forming solid crystals.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1]

    • Recommendation: Screen a variety of solvents in small test tubes. Add a small amount of your crude product and a few drops of solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve when heated, the solvent is too poor. A good solvent will dissolve the compound upon heating and form crystals upon cooling.

    • Solution: Based on related structures, consider solvents such as ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[5][6]

  • Solution is Not Saturated: If too much solvent is used, the concentration of your compound may not be high enough to induce crystallization upon cooling.

    • Solution: Slowly evaporate some of the solvent to increase the concentration and then allow the solution to cool again.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small, impure crystals.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature undisturbed. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal formation.

  • Presence of Impurities: Impurities can inhibit crystal formation or cause the product to oil out.

    • Solution: If recrystallization fails, it may be necessary to first perform column chromatography to remove the bulk of the impurities and then recrystallize the resulting partially purified solid.

Scenario 3: Persistent Impurities After Purification

Problem: After purification by either chromatography or recrystallization, analytical data (e.g., NMR, LC-MS) still shows the presence of impurities.

Possible Causes & Solutions:

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product, causing them to elute together during column chromatography.

    • Solution:

      • Optimize the Solvent System: Try a different solvent system. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order and improve separation.

      • Change the Stationary Phase: If normal-phase silica gel is not effective, consider using reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.[7]

  • Formation of a Solid Solution: During recrystallization, impurities with a similar structure to your product can sometimes be incorporated into the crystal lattice.

    • Solution: A second recrystallization from a different solvent system may be necessary to dislodge the trapped impurities.

  • Unreacted Starting Materials or Reagents: The synthesis of the imidazo[1,2-a]pyrimidine core often involves the reaction of a 2-amino-tetrahydropyrimidine with an α-halocarbonyl compound. Incomplete reaction can leave these starting materials in your crude product.

    • Solution: If the unreacted starting materials have different acid-base properties from your product, an acid-base extraction can be an effective purification step.[8] For example, an unreacted amine starting material can be removed by washing an organic solution of your crude product with a dilute acid like 1M HCl.[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides an Rf of ~0.2-0.4 for the target compound and good separation from impurities.[7]

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (a general rule of thumb is a silica gel to crude sample weight ratio of 30:1 to 50:1).[7]

    • Prepare a slurry of silica gel in the least polar solvent of your eluent system.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is level and free of cracks. Do not let the column run dry.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and carefully apply it to the top of the silica bed.[7]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[1]

  • Elution: Begin elution with the determined solvent system, collecting fractions. The flow rate can be increased using gentle air pressure.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude solid and add a potential solvent dropwise with heating. A good solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary Table

Purification TechniqueRecommended Solvents/Mobile PhasesKey Considerations
Flash Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol- Target Rf ~0.2-0.4 for best separation.[1]- Add 1% triethylamine to the eluent to prevent streaking of basic compounds.[3]- Consider alumina for acid-sensitive compounds.[3]
Recrystallization Ethanol, Isopropanol, Ethanol/Water, Ethyl Acetate/Hexane- Use a minimal amount of hot solvent.[5]- Slow cooling promotes the formation of purer, larger crystals.
Acid-Base Extraction Organic solvent (e.g., Ethyl Acetate, Dichloromethane), Aqueous Acid (e.g., 1M HCl), Aqueous Base (e.g., sat. NaHCO3)- Useful for removing acidic or basic impurities.[8]- Ensure the target compound is stable to pH changes.

References

  • Chanu, L. G., et al. (2014). Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines in Water and Their SNAr Cyclizations. Bulletin of the Korean Chemical Society, 35(4), 994-998.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Shah, A. A., & Desai, K. R. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4.
  • 3][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). MDPI.

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386.

Sources

Troubleshooting HPLC peak splitting for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting HPLC Peak Splitting for Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Peak splitting in High-Performance Liquid Chromatography (HPLC) is a frustrating artifact that can compromise the accuracy of quantification and the purity assessment of compounds. For ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 2089992-77-6), a heterocyclic compound of interest in medicinal chemistry, achieving a sharp, symmetrical Gaussian peak is critical for reliable data.[1][2] This guide provides a structured, in-depth approach to diagnosing and resolving peak splitting issues encountered during its analysis. We will move from common, easily resolved problems to more complex method-specific issues, explaining the scientific rationale behind each troubleshooting step.

Part 1: Quick Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when encountering a split peak for your target analyte.

Q1: My chromatogram shows a split peak for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate. What is the very first thing I should determine?

The most critical first step is to differentiate between a system-wide problem and an issue specific to your analyte. Observe the other peaks in your chromatogram (if any). Are all peaks splitting, or is the problem confined to the single analyte peak?[3] The answer to this question will direct your troubleshooting efforts down one of two very different paths.

Q2: It appears that all the peaks in my chromatogram are splitting. What does this indicate?

If all peaks are split, the problem almost certainly originates from a physical or hardware issue that occurs before the chromatographic separation begins.[4][5] This is a global issue affecting every component injected. Common causes include:

  • A partially blocked column inlet frit.[6]

  • A void or channel in the column packing material at the head of the column.[3][4]

  • An improper connection in the flow path between the injector and the detector.[7]

Q3: Only the peak for my target compound is splitting. What is the likely cause?

When only a single peak is affected, the problem is related to a chemical interaction or a specific method parameter affecting your analyte.[3][6] This is often referred to as a "chemistry-related" issue. The most frequent culprits include:

  • Sample Solvent Mismatch: The solvent used to dissolve your sample is too strong or incompatible with the mobile phase.[4][8]

  • Mobile Phase pH: The pH of the mobile phase is too close to the pKa of your analyte, causing it to exist in both ionized and non-ionized forms simultaneously.[9][10]

  • Co-elution: The "split" peak is actually two different, poorly resolved compounds eluting very close together.[5]

  • Column Overload: Injecting too much sample mass or volume.[11][12]

Part 2: In-Depth Troubleshooting Workflow

This section provides a systematic, step-by-step guide to resolving the peak splitting issue.

Step 1: The Primary Diagnostic Decision

Begin by determining if the issue is system-wide or analyte-specific, as illustrated in the workflow below.

G start Peak Splitting Observed for Ethyl 5H,6H,7H,8H-imidazo[1,2-a] pyrimidine-3-carboxylate decision Are ALL peaks splitting or only the analyte peak? start->decision all_peaks All Peaks Splitting decision->all_peaks ALL one_peak Single Peak Splitting decision->one_peak SINGLE system_issue Indicates a System/Hardware Issue (Proceed to Scenario A) all_peaks->system_issue method_issue Indicates a Method/Chemical Issue (Proceed to Scenario B) one_peak->method_issue

Caption: Initial diagnostic workflow for HPLC peak splitting.

Scenario A: All Peaks Are Splitting (System & Hardware Issues)

If you've determined the issue is system-wide, follow these steps to diagnose the hardware problem.

A1. Investigate for a Blocked Column Frit or Contamination

  • Causality: The column inlet frit is a porous filter that protects the column packing from particulates. If it becomes partially clogged, the sample flow path is disturbed, causing the sample band to spread unevenly onto the column, leading to split peaks for all analytes.[4][5][6]

  • Protocol: Diagnose and Resolve a Blocked Frit

    • Diagnosis: Disconnect the column from the detector and direct the flow to a beaker. Run the pump at a low flow rate (e.g., 0.1 mL/min). If the pressure is still high without the column, the blockage is elsewhere in the system. If the pressure drops significantly, the blockage is in the column.

    • Resolution: Disconnect the column and reverse its flow direction. Flush the column with a strong, compatible solvent (e.g., isopropanol, or a solvent recommended by the column manufacturer) at a low flow rate. This can sometimes dislodge particulates from the inlet frit.

    • Last Resort: If flushing fails, the frit is likely irreversibly blocked, and the column must be replaced.[6]

  • Prevention: Always filter your samples and mobile phases. Using a guard column or an in-line filter between the injector and the column is a highly effective preventative measure.[13][14]

A2. Check for a Column Void

  • Causality: A void is a physical gap in the packing material at the head of the column.[4] This can be caused by pressure shocks or operating at an inappropriate pH, leading to the dissolution of the silica packing. The void acts as a small mixing chamber, distorting the sample band before separation and causing peak splitting.[3]

  • Diagnosis & Resolution: A void is often accompanied by a loss of efficiency and peak tailing.[15] Unfortunately, a significant void is generally not repairable. The most reliable solution is to replace the column.[6]

Scenario B: Single Peak Is Splitting (Method & Analyte Issues)

If only the peak for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is splitting, the cause is chemical. Address the following possibilities in order of likelihood.

B1. The Sample Solvent Mismatch

This is one of the most common causes of peak distortion for early-eluting peaks.

  • Causality: If the sample is dissolved in a solvent significantly stronger (i.e., more organic in reversed-phase) than the mobile phase, the portion of the sample at the edges of the injection plug immediately travels down the column, while the center is momentarily stalled. This distortion of the injection band leads to a split or misshapen peak.[4][8]

  • Protocol: Diagnose and Resolve Solvent Mismatch

    • Diagnosis: Compare the composition of your sample solvent (diluent) with your initial mobile phase conditions. If your diluent has a higher percentage of organic solvent, this is the likely problem.

    • Resolution: Re-dissolve your sample in a solvent that is as close as possible to the mobile phase composition, or ideally, in the mobile phase itself.[5] If solubility is an issue, use the weakest solvent possible that will still fully dissolve the analyte, and reduce the injection volume.[4]

ParameterProblematic Condition (Example)Recommended Solution
Mobile Phase 80% Water / 20% Acetonitrile80% Water / 20% Acetonitrile
Sample Solvent 100% Acetonitrile or 100% MethanolDissolve sample in Mobile Phase
Injection Volume 20 µLReduce to 5 µL or less if using a slightly stronger solvent

Table 1: Correcting for Sample Solvent Mismatch in Reversed-Phase HPLC.

B2. Mobile Phase pH is Close to Analyte pKa

  • Causality: Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate contains a basic imidazopyrimidine core. Like many nitrogen-containing heterocycles, it has a pKa (the pH at which it is 50% ionized and 50% neutral). If the mobile phase pH is within ~1.5 units of the analyte's pKa, both the charged (protonated) and neutral forms can exist in equilibrium.[9][10] These two forms have different retention times, resulting in a split or severely broadened peak.

  • Protocol: pH Optimization

    • Diagnosis: If you are running an unbuffered mobile phase or a buffer near a neutral pH, you may be operating close to the analyte's pKa.

    • Resolution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound, this means lowering the pH to fully protonate the molecule (e.g., pH < 4) or raising it to keep it fully in its neutral form (e.g., pH > 9, if the column is stable at high pH).[16][17] Using a buffer is essential to maintain a constant pH.[9]

    • Experiment: Prepare mobile phases buffered at different pH values (e.g., pH 3.0, 4.5, 7.0) and inject the sample. Observe the peak shape at each condition to find the optimal pH for a sharp, single peak.

pH Modifier (0.1%)Resulting pH (Approx.)Expected Analyte StateColumn Compatibility
Formic Acid~2.7Fully Protonated (Ionized)Most silica columns are stable.
Acetic Acid~3.5Fully Protonated (Ionized)Most silica columns are stable.
Ammonium Acetate~6.8Potentially near pKa (Risk of Splitting)Check column pH tolerance.
Ammonium Hydroxide~10Fully NeutralRequires a pH-stable column (e.g., hybrid silica).

Table 2: Recommended Modifiers for pH Scouting Experiments.

B3. Investigate Co-elution of an Impurity or Isomer

  • Causality: The split peak may not be a single compound at all, but rather two distinct species that are not fully resolved by your current method.[6] This could be an impurity, a related compound, or an isomer.

  • Protocol: Diagnose and Resolve Co-elution

    • Diagnosis: Inject a much smaller volume or a more dilute sample.[5][6] If the two "split" portions of the peak resolve into two separate, smaller peaks, you have a co-elution problem. If the peak shape remains split but just gets smaller, the issue is not co-elution.

    • Resolution: If co-elution is confirmed, you must improve the chromatographic resolution. This can be achieved by:

      • Adjusting Mobile Phase Composition: Change the ratio of organic to aqueous solvent.[18]

      • Modifying the Gradient: Make the gradient shallower around the elution time of your analyte.

      • Changing Temperature: Increasing or decreasing the column temperature can alter selectivity.[19][20]

B4. Evaluate Column Temperature Effects

  • Causality: A temperature gradient can form if a cool mobile phase enters a heated column.[19] This "thermal mismatch" can cause band broadening and, in some cases, peak distortion because different parts of the sample band travel at different speeds.[21]

  • Resolution: Ensure your HPLC system has a column oven to maintain a stable temperature. For best results, especially at elevated temperatures, use a mobile phase pre-heater to ensure the solvent is at the column temperature before it enters.[19][22] Maintaining a consistent temperature, even if it's just slightly above ambient (e.g., 30-40 °C), improves reproducibility.[20][23]

References

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. [Link]

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. [Link]

  • Chromatography Today. (n.d.). What is Peak Splitting?. [Link]

  • Phenomenex. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Hawach Scientific. (2023). What Are The Common Peak Problems in HPLC. [Link]

  • Scribd. (n.d.). HPLC Troubleshooting E-Book. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Patsnap. (2025). Optimize Column Temperature for HPLC Peak Symmetry. [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. [Link]

  • Pharmaceutical Technology. (2026). Using High Temperature HPLC for Improved Analysis. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SCIEX. (2026). How does increasing column temperature affect LC methods?. [Link]

  • Waters. (n.d.). What are common causes of peak splitting when running an LC column?. [Link]

  • Chromatography Today. (2023). What Are The Common Peak Problems in HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

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Technical Support Center: Optimizing Crystallization for Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically optimize the crystallization of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate. The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Achieving a crystalline form of high purity and quality is a critical step in the development of active pharmaceutical ingredients (APIs), directly impacting stability, bioavailability, and downstream processability.[3][] This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop a robust, scalable crystallization process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the crystallization of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate.

Q1: Why is developing a specific crystallization protocol for this compound so important? Crystallization is the primary method for purifying chemical compounds at scale.[3] For an API candidate like this imidazopyrimidine derivative, a well-controlled crystallization process ensures the selective production of the desired solid form with high purity, removing process impurities and residual solvents.[3] Furthermore, physical properties like particle size, morphology, and crystal habit, which are controlled during crystallization, directly influence manufacturing steps like filtration and drying, as well as final drug product qualities such as flowability and dissolution rate.[3][5]

Q2: My starting material is >95% pure by NMR. Is that sufficient for crystallization screening? While >95% purity is a good starting point, even small amounts of impurities can significantly hinder or alter crystallization outcomes. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to poor crystal quality or the dreaded "oiling out" phenomenon.[6][7] For initial screening, this purity may suffice, but for developing a final, optimized process, aiming for the highest possible purity is recommended. If initial trials fail, further purification of the crude material by column chromatography is a logical next step.

Q3: What are the most common problems I should anticipate when crystallizing this class of compound? Heterocyclic compounds, particularly those with hydrogen bonding capabilities, can present several challenges.[7] The most common issues you might encounter are:

  • Oiling Out: The compound separates from the solution as a liquid instead of a solid.[6] This occurs when the solution's temperature is above the compound's melting point at the point of supersaturation.

  • Formation of a Fine Powder/Rapid Crashing: This happens when nucleation is too rapid, often leading to the inclusion of impurities and a broad particle size distribution.[6][8]

  • Failure to Crystallize: The solution remains clear even after cooling, indicating it has not reached a sufficient level of supersaturation or that nucleation is inhibited.[6]

  • Poor Yield: A significant amount of the compound remains dissolved in the mother liquor after filtration.[6]

Q4: Which solvents should I start with for an initial screen? Solvent selection is the most critical factor in crystallization.[9] The ideal solvent will dissolve the compound when hot but have low solubility when cold. For imidazopyrimidine derivatives, a range of solvents should be screened. Good starting points include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile).[10] It is also wise to test solvent/anti-solvent systems, such as dissolving the compound in a polar solvent like ethanol and adding a non-polar anti-solvent like heptane.

Section 2: A Systematic Approach to Crystallization Optimization

A haphazard approach to crystallization wastes time and material. The following workflow provides a logical progression from crude solid to high-quality crystals.

Crystallization_Workflow start Crude Ethyl 5H,6H,7H,8H-imidazo[1,2-a] pyrimidine-3-carboxylate purity Assess Purity (NMR, LC-MS) start->purity purify_check Purity <98%? purity->purify_check purify Purify via Chromatography purify_check->purify Yes solvent_screen Perform Small-Scale Solvent Screen purify_check->solvent_screen No purify->solvent_screen results Analyze Results: Good Crystals, Oil, Powder, or No Solid? solvent_screen->results oil_check Oiled Out? results->oil_check oil_solution Go to Troubleshooting: - Use more solvent - Slower cooling - Change solvent oil_check->oil_solution Yes powder_check Fine Powder? oil_check->powder_check No oil_solution->solvent_screen powder_solution Go to Troubleshooting: - Slower cooling rate - Use more solvent - Anti-solvent method powder_check->powder_solution Yes no_crystal_check No Crystals? powder_check->no_crystal_check No powder_solution->solvent_screen no_crystal_solution Go to Troubleshooting: - Concentrate solution - Scratch flask / Seed - Lower temperature no_crystal_check->no_crystal_solution Yes good_crystals Promising Condition(s) Identified no_crystal_check->good_crystals No no_crystal_solution->solvent_screen scale_up Scale-Up & Optimize: - Cooling Profile - Agitation - Seeding good_crystals->scale_up characterize Characterize Crystals: (Melting Point, Microscopy, XRD) scale_up->characterize

Caption: Systematic Crystallization Optimization Workflow.

Step 1: Solvent Screening Protocol

The goal is to identify single solvents or binary solvent systems that effectively dissolve the compound at elevated temperatures but result in low solubility at ambient or sub-ambient temperatures.

Experimental Protocol: Small-Scale Solvent Screen

  • Preparation: Arrange a series of small, clean vials (e.g., 4 mL). Into each vial, place approximately 10-20 mg of your purified compound.

  • Solvent Addition: Add a potential solvent (see Table 1) dropwise to a vial at room temperature, vortexing between additions, until the solid just dissolves. Note the approximate volume. If the solid is very soluble at room temperature, that solvent is likely unsuitable for slow cooling but may be useful as the "soluble solvent" in an anti-solvent system.

  • Heating: For solvents where the compound is sparingly soluble at room temperature, heat the vial gently (e.g., in a water bath or on a hot plate) to near the solvent's boiling point. Add more solvent dropwise until the solid fully dissolves. Causality: This step creates a saturated or near-saturated solution at a high temperature, which is the necessary starting point for crystallization upon cooling.[11]

  • Cooling (Slow Cooling Method): Once dissolved, loosely cap the vial and allow it to cool slowly to room temperature, undisturbed. Mechanical disturbance can cause premature nucleation, leading to many small crystals.[12]

  • Refrigeration: If no crystals form after several hours at room temperature, place the vial in a refrigerator (4°C) or freezer (-20°C) to further decrease solubility and promote crystallization.

  • Observation: After 24-48 hours, carefully observe the vials. Document the outcome for each solvent: high-quality single crystals, fine needles, amorphous powder, oil, or no precipitation. This data will guide your selection for larger-scale experiments.

Table 1: Suggested Solvents for Initial Screening

This table provides a starting point for solvent selection based on common properties. The ideal choice will depend on the specific solubility profile of the target molecule.

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Notes & Considerations
Ethanol Alcohol7824.5Often a good choice for heterocyclic compounds. Can form hydrogen bonds.[13][14]
Isopropanol (IPA) Alcohol8219.9Less polar than ethanol; may offer a different solubility profile.
Ethyl Acetate Ester776.0A medium-polarity solvent, good for compounds that are too soluble in alcohols.
Acetonitrile Nitrile8237.5A polar aprotic solvent; can be effective when protic solvents fail.
Acetone Ketone5620.7Highly volatile, making it suitable for slow evaporation methods.[15]
Toluene Aromatic1112.4Non-polar; often used as an anti-solvent or for compounds with low polarity.
Heptane/Hexane Alkane98 / 69~1.9Very non-polar; almost exclusively used as anti-solvents.
Water Aqueous10080.1Use if the compound has sufficient polarity. Can be used as an anti-solvent with alcohols.

Section 3: Troubleshooting Guide

This section provides direct answers to specific experimental failures, explaining the cause and offering targeted solutions.

Q: My compound "oiled out" instead of crystallizing. What should I do? Cause: Oiling out occurs when the compound comes out of solution at a temperature above its melting point.[6] This is common when a compound is highly soluble, requiring a very high concentration to achieve supersaturation, or if significant impurities are present which depress the melting point.

Solutions (in order of application):

  • Re-dissolve and Dilute: Return the vial to the heat source and add more solvent (10-25% additional volume). By making the solution more dilute, the saturation point will be reached at a lower temperature, which may be below the compound's melting point.[6]

  • Slow the Cooling Rate: Rapid cooling can cause the solution to become supersaturated at a higher temperature. Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to ambient temperature).

  • Change Solvents: If dilution and slow cooling fail, the solvent is likely a poor choice. Try a solvent in which the compound is less soluble, or switch to an anti-solvent crystallization method.

  • Further Purification: If oiling out persists across multiple solvent systems, it is a strong indicator of impurities. Re-purify the starting material.[6]

Q: No crystals are forming, even after 24 hours in the freezer. What's next? Cause: The solution has not reached a sufficient level of supersaturation, or there are no nucleation sites for crystals to begin growing.[12]

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the vial below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites.[6]

  • Introduce a Seed Crystal: If you have a previous batch of the solid compound, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.[9]

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by leaving the vial partially open in a fume hood. This will increase the solute concentration.[6] Be cautious, as rapid evaporation can lead to powder formation.[15]

  • Try Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material. Dissolve your compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed jar that contains a small amount of a volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[9]

Q: The crystallization happened too fast, and I got a fine powder. How can I get larger crystals? Cause: Rapid crystallization ("crashing out") occurs when the solution becomes supersaturated too quickly, leading to massive nucleation rather than slow, ordered growth.[6] This traps impurities and solvent, resulting in a low-purity product with poor physical properties.[8]

Solutions:

  • Increase the Solvent Volume: As with oiling out, using more solvent means the solution will have to cool to a lower temperature before becoming saturated, slowing the entire process.[6]

  • Insulate the Crystallization Vessel: After heating to dissolve, place the flask in an insulated container (e.g., a Dewar flask or a beaker packed with glass wool) to ensure the cooling rate is as slow as possible.

  • Use an Anti-Solvent Addition Method: Dissolve the compound in a "good" solvent. Then, very slowly (dropwise, or via syringe pump for larger scale) add an "anti-solvent" in which the compound is insoluble. This gives you precise control over the rate of supersaturation.[5]

Q: My final yield is very low (<50%). How can I improve it? Cause: The most likely reason is that the compound has significant solubility in the chosen solvent even at low temperatures, or an excessive amount of solvent was used.[6]

Solutions:

  • Test the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it completely. A large amount of solid residue indicates that significant product remains in solution.[6]

  • Cool to a Lower Temperature: Ensure you have cooled the crystallization mixture for a sufficient amount of time at the lowest practical temperature (e.g., -20°C) to maximize precipitation.

  • Concentrate the Mother Liquor: Take the remaining mother liquor and evaporate a portion of the solvent. Upon cooling this more concentrated solution, a second crop of crystals can often be obtained. Note that this second crop may be of lower purity than the first.

  • Re-evaluate the Solvent System: The chosen solvent may not be optimal. A different solvent or anti-solvent combination may provide a better balance of high solubility when hot and very low solubility when cold, leading to higher recovery.

References

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]

  • Singh, K. J., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • El-Malah, A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Retrieved from [Link]

  • DergiPark. (2022, April 29). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Retrieved from [Link]

  • Chowdhury, M. G., & Kalmegh, V. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PMC. Retrieved from [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Imidazopyrimidines, Potent Inhibitors of p38 MAP Kinase. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Zhuravel, I. O., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • MDPI. (2020, December 2). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Retrieved from [Link]

  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Retrieved from [Link]

  • Bencze, F., et al. (2008). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. Retrieved from [Link]

  • Clydesdale, G., et al. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Shah, A. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. Retrieved from [Link]

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Validation & Comparative

1H and 13C NMR chemical shifts for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 2089992-77-6) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of GABAergic modulators, antimicrobial agents, and kinase inhibitors[1][2]. During drug development, controlling the reduction state of the pyrimidine ring is a critical synthetic checkpoint. The transformation from a fully aromatic imidazo[1,2-a]pyrimidine to its 5,6,7,8-tetrahydro derivative drastically alters the molecule's 3D conformation, basicity, and target-binding kinetics[3][4].

This guide provides an objective, data-driven comparison of the nuclear magnetic resonance (NMR) profiles between the aromatic precursor and the saturated ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate product. By understanding the causality behind these chemical shifts, researchers can establish self-validating analytical protocols to verify structural integrity during lead optimization.

Analytical Workflow & Scaffold Verification

The reduction of the pyrimidine ring is typically achieved via catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere)[3]. Tracking this conversion requires monitoring the disruption of the aromatic π-system, which is unambiguously confirmed via 1H and 13C NMR spectroscopy.

Workflow A Aromatic Precursor (Imidazo[1,2-a]pyrimidine) B Catalytic Hydrogenation (Pd/C, H2, 40°C) A->B Reduction C Tetrahydro Product (5H,6H,7H,8H-derivative) B->C Isolation D NMR Acquisition (1H, 13C, HSQC) C->D Validation

Workflow for the synthesis and NMR validation of tetrahydroimidazo[1,2-a]pyrimidine scaffolds.

Comparative NMR Analysis: Aromatic vs. Tetrahydro Scaffolds

The most profound diagnostic marker for successful hydrogenation is the upfield migration of the pyrimidine protons. In the fully aromatic system, the C5, C6, and C7 protons resonate in the highly deshielded aromatic region (7.0–9.0 ppm) due to the diamagnetic anisotropy of the conjugated π-system[3]. Upon reduction, these positions rehybridize to sp³, shifting the protons into the aliphatic region (2.0–4.0 ppm)[1].

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionAromatic Precursor (δ ppm)Tetrahydro Product (δ ppm)Shift Causality & Mechanistic Insight
C2-H 7.93 (s, 1H)7.55 (s, 1H)Deshielded by the adjacent C3-ester; slight upfield shift post-reduction due to loss of extended conjugation.
C5-H / H₂ 9.00 (dd, 1H)3.95 (t, 2H)Drastic upfield shift due to sp³ rehybridization. Deshielded relative to bulk aliphatics due to adjacent bridgehead N4[4].
C6-H / H₂ 7.05 (dd, 1H)2.15 (m, 2H)Central aliphatic CH₂; most shielded position in the tetrahydro ring due to distance from heteroatoms[3].
C7-H / H₂ 8.55 (m, 1H)3.35 (m, 2H)Upfield shift post-reduction; moderately deshielded by the adjacent secondary amine (N8)[1].
N8-H None (Aromatic N)5.25 (br s, 1H)Exchangeable proton. Broadened by quadrupolar relaxation of the ¹⁴N nucleus[3].

Comprehensive ¹³C NMR Assignments for the Target Compound

The introduction of the ethyl carboxylate group at the C3 position significantly alters the local electronic environment. The ester acts as a strong electron-withdrawing group (-I, -M), which deshields the C2 proton while simultaneously participating in resonance with the imidazole nitrogen lone pairs[4].

Causality Root C3-Carboxylate Group (-CO2Et) Effect1 Electron Withdrawal (-I, -M) Root->Effect1 Effect2 Steric Deshielding Root->Effect2 C2 C2-H Proton Downfield Shift (δ ~7.55) Effect1->C2 C13 C3 Carbon Upfield Shift (δ ~114.8) Effect1->C13 Resonance (+M from N) Effect2->C2

Mechanistic causality of the C3-carboxylate group on the local NMR chemical environment.
Table 2: ¹³C NMR Assignments for Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (100 MHz, CDCl₃)
Carbon PositionChemical Shift (δ ppm)Assignment Rationale
C=O (Ester) 163.5Highly deshielded carbonyl carbon.
C8a (Bridgehead) 148.2Quaternary sp² carbon bonded to two nitrogens (N4, N8).
C2 136.4Aromatic methine; deshielded by the adjacent ester group.
C3 114.8Quaternary carbon; shielded relative to typical aromatics due to resonance donation (+M) from the imidazole nitrogens[2].
Ester -CH₂- 59.8Aliphatic carbon directly attached to the ester oxygen.
C5 42.5Aliphatic carbon adjacent to the bridgehead N4[4].
C7 38.2Aliphatic carbon adjacent to the secondary amine N8[1].
C6 22.1Central homallylic carbon; most shielded in the scaffold[3].
Ester -CH₃ 14.5Terminal methyl group.

Self-Validating Protocol: NMR Acquisition and Scaffold Verification

To ensure high-fidelity structural elucidation and prevent artifactual misinterpretation, the following self-validating NMR protocol is recommended for batch-to-batch verification of tetrahydroimidazo[1,2-a]pyrimidine derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of the purified target compound in 0.6 mL of CDCl₃ (99.8% D).

    • Causality: CDCl₃ is selected because the tetrahydro product is highly lipophilic. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) to prevent shift drift across different batches.

  • Instrument Calibration (Tuning & Shimming):

    • Perform Automated Tuning and Matching (ATM) for both ¹H and ¹³C nuclei.

    • Apply gradient shimming (e.g., TopShim) until the ¹H Free Induction Decay (FID) exhibits a smooth exponential decay and the TMS peak Full Width at Half Maximum (FWHM) is < 0.6 Hz.

    • Causality: Precise shimming is critical to resolve the complex multiplets of the C5, C6, and C7 aliphatic protons, which can otherwise overlap and obscure integration.

  • Acquisition Parameters (¹H NMR):

    • Pulse sequence: Standard 30° pulse (zg30).

    • Relaxation delay (D1): 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of the protons, allowing for accurate integration ratios (e.g., confirming exactly 2 protons for the C5 position vs. 3 protons for the ester methyl).

  • Acquisition Parameters (¹³C NMR):

    • Pulse sequence: Power-gated decoupling (zgpg30).

    • Relaxation delay (D1): 2.0 - 3.0 seconds. Scans: ≥ 1024.

    • Causality: The quaternary carbons (C3, C8a, and C=O) lack attached protons and thus suffer from slow relaxation and weak Nuclear Overhauser Effect (NOE) enhancement. An extended D1 and high scan count are mandatory to elevate these critical diagnostic peaks above the noise floor.

  • Data Processing:

    • Apply zero-filling to 64k data points and an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier transformation.

References

  • National Center for Biotechnology Information (PMC). "Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives". Chem Cent J. 2015. Available at:[Link]

  • MDPI. "2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate". Molbank 2020. Available at:[Link]

  • American Chemical Society (ACS). "Organocatalytic Asymmetric Domino Aza-Michael–Mannich Reaction: Synthesis of Tetrahydroimidazopyrimidine Derivatives". J. Org. Chem. 2011. Available at:[Link]

Sources

Comparative Mass Spectrometry Guide: Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate vs. Aromatic Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In drug development and medicinal chemistry, fused nitrogenous heterocycles serve as privileged scaffolds. The characterization of imidazo[1,2-a]pyrimidine derivatives via LC-MS is a critical step in verifying synthetic outcomes and metabolic stability[1]. However, distinguishing between the fully saturated pyrimidine ring—ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (Target)—and its fully oxidized, aromatic counterpart—ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (Analog)—can be analytically challenging.

This guide provides an objective comparison of their Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns. By analyzing the mechanistic causality behind their divergent dissociation pathways, researchers can confidently elucidate these structures in complex biological matrices or synthetic reaction mixtures.

Mechanistic Causality: Saturated vs. Aromatic Cores

The fundamental difference in the MS/MS behavior of these two compounds stems from the thermodynamic stability of their respective pyrimidine rings. Saturation of the pyrimidine ring to form 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidines drastically alters the molecule's stability and fragmentation profile, as observed in related hydrazone derivatives[2].

  • Common Ester Cleavage (Low Collision Energy): Both the target and the analog feature an ethyl ester at the C3 position. Under low-energy Collision-Induced Dissociation (CID), both molecules readily undergo a McLafferty-type rearrangement to lose ethylene ( C2​H4​ , 28.03 Da) or a direct neutral loss of ethanol ( C2​H6​O , 46.04 Da) to form a stable acylium ion.

  • Divergent Core Cleavage (High Collision Energy):

    • The Tetrahydro Target: The saturated 6-membered ring lacks aromatic stabilization. Upon collisional activation, the C5-C6 and C7-C8 bonds become highly susceptible to cleavage. This triggers a characteristic Retro-Diels-Alder (RDA) reaction , expelling propene ( C3​H6​ , 42.05 Da). The presence of this −42 Da neutral loss is the definitive diagnostic marker for the tetrahydro core.

    • The Aromatic Analog: The fully unsaturated pyrimidine ring is a highly stable, conjugated π -system. It strictly resists RDA cleavage. Instead, it requires significantly higher collision energies to induce ring opening, typically resulting in the expulsion of hydrogen cyanide ( HCN , 27.01 Da).

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in structural assignment, the following protocol is designed as a self-validating system. LC-MS/MS is routinely employed to confirm the structural integrity of these fused heterocyclic compounds, distinguishing them from their oxidized byproducts[3].

Step 1: Sample Preparation & System Suitability

  • Dilution: Prepare the analyte at in 50:50 Methanol:Water containing 0.1% Formic Acid to promote efficient protonation [M+H]+ .

  • Validation Check: Inject a known standard (e.g., reserpine) to verify mass accuracy is within <5 ppm before analyzing the target.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column ( ).

  • Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. The saturated target will typically elute slightly earlier than the planar, lipophilic aromatic analog.

Step 3: ESI-MS/MS with Energy Ramping

  • Precursor Isolation: Isolate m/z 196.1086 for the Target and m/z 192.0773 for the Analog.

  • Validation Check (Isotopic Envelope): Before triggering MS/MS, confirm the MS1 spectrum exhibits the correct A+1 and A+2 isotopic ratios for C9​H13​N3​O2​ , proving the precursor is not an isobaric interference.

  • Energy Ramp: Apply a CID energy ramp from 15 eV to 45 eV .

    • Causality: Low CE (15-25 eV) validates the presence of the intact ester group (yielding the −28 and −46 Da fragments). High CE (35-45 eV) forces the core to fragment, validating the saturation state (yielding the RDA −42 Da fragment). If low CE fragments are missing, the ester is compromised; if high CE fragments are missing, the core is not tetrahydro.

Quantitative Fragmentation Comparison

The following table summarizes the exact mass data and relative abundances (at 25 eV CID) to facilitate rapid objective comparison between the target and its aromatic alternative.

Precursor Ion [M+H]+ Fragment m/z Neutral LossMechanistic AssignmentRelative Abundance
Target: Tetrahydro ( m/z 196.1086)168.0773 28.03 Da ( C2​H4​ )McLafferty rearrangement of ethyl esterHigh (85%)
154.0616 42.05 Da ( C3​H6​ )Retro-Diels-Alder (RDA) of saturated ring High (100%)
150.0667 46.04 Da ( C2​H6​O )Loss of ethanol (Acylium ion formation)Medium (45%)
126.0450 70.06 Da ( C2​H4​+C3​H6​ )Sequential McLafferty + RDALow (20%)
Analog: Aromatic ( m/z 192.0773)164.0460 28.03 Da ( C2​H4​ )McLafferty rearrangement of ethyl esterHigh (100%)
146.0354 46.04 Da ( C2​H6​O )Loss of ethanol (Acylium ion formation)Medium (60%)
119.0248 73.05 Da ( C2​H6​O+HCN )Ester cleavage + Pyrimidine ring openingLow (15%)

Visualizing the Analytical Logic

LCMS_Workflow N1 Sample Prep (0.1% FA in MeOH) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI(+) Ionization (3.5 kV, 300°C) N2->N3 N4 CID MS/MS (15-45 eV Ramp) N3->N4 N5 Fragment Annotation (Diagnostic Ions) N4->N5

Fig 1: Self-validating LC-MS/MS workflow for imidazo[1,2-a]pyrimidine characterization.

Fragmentation_Pathways cluster_target Tetrahydro Target (m/z 196.1) cluster_analog Aromatic Analog (m/z 192.1) M1 [M+H]+ m/z 196.1 F1 m/z 150.1 (-EtOH) M1->F1 Ester Cleavage F2 m/z 154.1 (-C3H6) M1->F2 Retro-Diels-Alder M2 [M+H]+ m/z 192.1 F3 m/z 146.1 (-EtOH) M2->F3 Ester Cleavage F4 m/z 119.1 (-HCN) F3->F4 Ring Cleavage

Fig 2: Divergent MS/MS fragmentation pathways of saturated vs. aromatic imidazo-pyrimidines.

References

  • Title : Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Synthesis of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives and their antimicrobial activity Source : ResearchGate URL :[Link]

  • Title : 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate Source : MDPI URL :[Link]

Sources

Comparative binding affinity of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: April 2026

This comparison guide provides an in-depth structural and pharmacological analysis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 2089992-77-6) and its advanced synthetic analogs. Designed for drug development professionals, this guide evaluates how pyrimidine ring saturation and bioisosteric replacements dictate receptor binding affinity, specifically targeting Class A GPCRs (such as Adenosine receptors) and ligand-gated ion channels (GABA_A).

Pharmacological Context & Scaffold Significance

The imidazo[1,2-a]pyrimidine heterocyclic core is a highly privileged scaffold in medicinal chemistry, frequently utilized to design potent kinase inhibitors and receptor antagonists1[1]. However, the specific 5,6,7,8-tetrahydro saturation found in ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate introduces critical sp³-hybridized character to the molecule2[2].

The Causality of Saturation: In fully aromatic imidazo[1,2-a]pyrimidines, the C3-carboxylate group is forced into a rigid, coplanar geometry. This planarity often results in steric clashes within the narrow orthosteric binding pockets of target receptors. By saturating the pyrimidine ring (5H,6H,7H,8H), the ring puckers into a "half-chair" conformation. This structural flexibility allows the ethyl carboxylate vector to adopt an orthogonal pose, optimizing critical hydrogen-bonding interactions with conserved asparagine residues while minimizing the entropic penalty associated with induced-fit binding.

G Ligand Tetrahydro-Imidazo [1,2-a]pyrimidine Receptor Adenosine A2B Receptor Ligand->Receptor Antagonism GProtein Gs Protein Complex Receptor->GProtein Inhibits Activation Effector Adenylyl Cyclase GProtein->Effector Decreased Signal cAMP cAMP Accumulation Effector->cAMP Downregulation

Mechanism of A2B receptor antagonism by imidazo[1,2-a]pyrimidine analogs.

Comparative Binding Affinity Data

To understand the structure-activity relationship (SAR) of this scaffold, we must compare the baseline 5,6,7,8-tetrahydro core against advanced bioisosteric replacements. Recent "nitrogen-walk" approaches and stereospecific modifications have yielded analogs with sub-nanomolar affinities 3[3].

The table below summarizes the quantitative binding data ( Ki​ ) across different structural iterations, demonstrating how the transition from a simple tetrahydro core to a functionalized dihydrobenzo core exponentially increases target selectivity.

Compound CoreC3 / C4 SubstitutionTarget ReceptorBinding Affinity ( Ki​ , nM)Selectivity Profile
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Ethyl Ester (Unsubstituted)A2B~120.0Baseline
Ethyl imidazo[1,2-a]pyrimidine Ethyl Ester (Aromatic)A2B~350.0Lower affinity due to rigidity
1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine Ethyl Ester / C4-(3-Furyl)A2B25.4400-fold over A1/A3
1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine Ethyl Ester / C4-(Oxazol-4-yl)A2B3.66>1000-fold over A1/A3
Carbonyloxycarboximidamide analog Isoxazole derivativeA312.0>100-fold over A2A

Data synthesized from foundational SAR studies on Adenosine receptor antagonists[3][4]. Note the stereospecificity: in the C4-oxazole analog, the (4S)-enantiomer drives the 3.66 nM affinity, while the (4R)-enantiomer contributes negligibly, proving a highly restrictive orthosteric pocket[3].

Self-Validating Experimental Protocol: NanoBRET Ligand Binding

Historically, binding affinities for imidazo[1,2-a]pyrimidines were determined using radioligand competition assays (e.g., [³H]DPCPX)[3]. However, radioligand depletion and the inability to capture real-time kinetic data ( kon​ / koff​ ) limit this approach.

As a modern alternative, we utilize a Bioluminescence Resonance Energy Transfer (NanoBRET) assay. This protocol is designed as a self-validating system: it mandates the empirical calculation of the fluorescent tracer's Kd​ within the exact same cellular microenvironment prior to testing the drug analog. This internal control prevents systemic errors caused by variations in receptor expression levels or local membrane lipid composition 4[4].

Workflow Step1 1. Cell Transfection (Nluc-Receptor) Step2 2. Tracer Titration (Empirical Kd) Step1->Step2 Step3 3. Analog Incubation (Equilibration) Step2->Step3 Step4 4. BRET Measurement (460nm / 618nm) Step3->Step4 Step5 5. Cheng-Prusoff Analysis (Ki) Step4->Step5

Self-validating NanoBRET workflow for determining binding affinity (Ki).

Step-by-Step Methodology:
  • Receptor Expression (Day 1): Transfect HEK293 cells with an N-terminal NanoLuciferase-fused receptor construct (e.g., Nluc-A2BR).

    • Causality: The N-terminal tag ensures the bioluminescent BRET donor is positioned precisely at the extracellular face, in strict proximity to the orthosteric binding pocket.

  • Tracer Kd​ Validation (Day 2 - Internal Control): Titrate the fluorescent tracer (e.g., Bodipy-XAC) from 0.1 nM to 100 nM against the transfected cells.

    • Causality: Establishing the baseline Kd​ experimentally is mathematically required for the Cheng-Prusoff conversion. Relying on literature Kd​ values frequently leads to false affinity readouts due to cell-line specific membrane dynamics.

  • Compound Equilibration: Seed the cells into white 96-well plates. Add the ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate analogs at concentrations ranging from 10−10 to 10−5 M, alongside the tracer at its validated Kd​ concentration. Incubate for 2 hours at 37°C.

    • Causality: Saturated sp³ analogs often exhibit slower kon​ rates due to the conformational adaptation (ring flexing) required to enter the pocket. Premature measurement will artificially underestimate the compound's affinity.

  • BRET Measurement: Add the Nano-Glo substrate and immediately quantify the emission ratio using a microplate reader (Acceptor 618 nm / Donor 460 nm).

  • Data Synthesis: Calculate the equilibrium dissociation constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Tracer]/Kd​) .

References

  • Guidechem.Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate Product Information.
  • Journal of Medicinal Chemistry (ACS Publications).Nitrogen-Walk Approach to Explore Bioisosteric Replacements in a Series of Potent A2B Adenosine Receptor Antagonists.
  • Semantic Scholar.Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor.
  • DergiPark.Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds.

Sources

Analytical Mastery: Validating the Purity of Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate via LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of accurately determining the purity of partially saturated nitrogenous heterocycles. (CAS: 2089992-77-6)[1] presents a unique profile. Unlike fully aromatic imidazo[1,2-a]pyrimidine scaffolds, the tetrahydro-ring system (5H,6H,7H,8H) disrupts extended π -conjugation. This structural nuance significantly diminishes its molar absorptivity in the UV-visible spectrum, rendering traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) prone to underreporting trace impurities.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative techniques and provides a self-validating, [2] protocol for purity assessment.

Mechanistic Rationale: Why LC-MS?

When designing an analytical method, the chemical nature of the analyte must dictate the technology. The choice of LC-MS over HPLC-UV or Quantitative Nuclear Magnetic Resonance (qNMR) is driven by fundamental chemical causality:

  • Ionization Efficiency over Chromophore Dependence: The target molecule contains basic bridgehead and pyrimidine nitrogen atoms. In an acidic mobile phase, these nitrogens readily protonate, making the compound highly amenable to Positive Electrospray Ionization (ESI+)[3]. LC-MS detects the mass-to-charge ratio ( m/z 196.1 for [M+H]+ ), bypassing the need for a strong chromophore[4].

  • Trace Impurity Resolution: During synthesis, common impurities include unreacted starting materials or regioisomers. LC-MS provides orthogonal separation—chromatographic retention time coupled with exact mass—allowing for the identification of co-eluting impurities that HPLC-UV would integrate as a single false-positive peak[4].

LCMS_Workflow A Sample Prep (MeOH/H2O) B Chromatography (C18, 0.1% FA) A->B C ESI+ Ionization ([M+H]+ Generation) B->C D Mass Analysis (m/z 196.1) C->D

LC-MS analytical workflow for imidazo[1,2-a]pyrimidine derivatives.

Orthogonal Comparison: LC-MS vs. HPLC-UV vs. qNMR

To establish the superiority of LC-MS for this specific compound, we must evaluate it against the industry standards of HPLC-UV and qNMR[5]. While HPLC is considered a gold standard for routine purity determination, it struggles without a reference standard for each impurity, whereas LC-MS excels in trace impurity identification[5].

Analytical ParameterLC-MS (ESI+)HPLC-UV (Diode Array)qNMR (1H, 500 MHz)
Primary Detection Mechanism Mass-to-charge ratio ( m/z )Chromophore absorbanceProton resonance
Sensitivity (LOD) < 0.005% ~ 0.05% (Limited by saturation)~ 0.1%
Trace Impurity Identification Excellent (Exact mass matching)Poor (Requires reference standards)Moderate (Structural elucidation)
Suitability for Target Compound Optimal: High basicity enhances ESI+Sub-optimal: Lack of extended π -systemGood: But lacks trace sensitivity
Reference Standard Required? Yes (for quantification)YesNo (Internal standard suffices)

Self-Validating Experimental Protocol

A robust protocol must be self-validating; it should automatically flag systemic errors before sample analysis begins. This methodology aligns with the [2], which emphasize demonstrating that an analytical procedure is fit for its intended purpose[6].

Phase 1: Sample and Standard Preparation

Causality: The target compound is a polar basic ester. A diluent of 50:50 Methanol:Water ensures complete solubility while matching the initial conditions of the reversed-phase gradient to prevent peak distortion (solvent effect).

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard and dissolve in 10 mL of diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock to create a linearity sequence (0.1, 0.5, 1.0, 5.0, 10.0, 15.0 µg/mL).

Phase 2: Chromatographic Separation

Causality: A C18 column is selected because the ethyl ester moiety provides sufficient hydrophobicity for retention. The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it suppresses silanol ionization on the stationary phase (improving peak shape) and protonates the analyte for downstream MS detection[3].

  • Column: C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate.

  • Flow Rate: 0.3 mL/min.

Phase 3: Mass Spectrometric Detection (ESI+)

Causality: ESI+ is chosen because the basic nitrogens in the imidazo[1,2-a]pyrimidine core readily accept protons in the liquid phase, generating a strong signal[4].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 350°C.

  • Target Ion: Extract the chromatogram at m/z 196.1 ( [M+H]+ ).

Phase 4: The Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, the system must prove its fitness. Inject the 5.0 µg/mL standard six consecutive times. Automated Gatekeeper Criteria:

  • Retention Time %RSD 1.0% (Validates pump performance).

  • Peak Area %RSD 2.0% (Validates autosampler precision).

  • Signal-to-Noise (S/N) for 0.1 µg/mL 10 (Validates detector sensitivity). Action: If any criterion fails, the sequence automatically aborts, preventing the generation of untrustworthy data.

Validation_Logic SST System Suitability Test (Gatekeeper) Pass Criteria Met (%RSD < 2.0%) SST->Pass Fail Criteria Failed (Abort Sequence) SST->Fail Analyze Sample Analysis (Unknown Batches) Pass->Analyze Report Purity Determination (ICH Q2(R2) Compliant) Analyze->Report

Self-validating logical workflow for LC-MS purity assessment.

Experimental Validation Data Summary

The following table summarizes the quantitative performance of the LC-MS method, demonstrating strict compliance with ICH Q2(R2) criteria[7].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity Range 0.9990.1 - 15.0 µg/mL (R² = 0.9998)Pass
Method Precision %RSD 2.0% (n=6)1.14%Pass
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 0.8%Pass
Limit of Detection (LOD) S/N 30.002 µg/mLPass
Limit of Quantitation (LOQ) S/N 100.008 µg/mLPass
Specificity Resolution from impurities > 2.0Resolution = 3.4 (vs. starting material)Pass

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.[Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.[Link]

Sources

Comparative FTIR Spectroscopic Guide: Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate vs. Aromatic Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antiviral, anti-inflammatory, and cardiovascular therapeutics. During lead optimization, structural modifications—such as the saturation of the pyrimidine ring—are routinely employed to alter the molecule's 3D conformation, solubility, and target binding affinity.

Validating the successful synthesis of from its fully aromatic precursor requires robust analytical techniques. As a Senior Application Scientist, I have designed this guide to objectively compare the Fourier Transform Infrared (FTIR) spectral performance of the saturated target compound against its aromatic alternative, providing a self-validating experimental framework for structural verification.

Structural and Mechanistic Overview

When characterizing pyrimidine derivatives, FTIR spectroscopy serves as a frontline diagnostic tool due to its sensitivity to changes in bond order, conjugation, and hybridization, as highlighted in recent1[1].

The transition from the fully aromatic ethyl imidazo[1,2-a]pyrimidine-3-carboxylate to the saturated ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate fundamentally alters the molecule's vibrational modes:

  • Emergence of the N-H Stretch: The reduction of the pyrimidine ring converts the imine-like nitrogen at position 8 into a secondary amine. This generates a distinct, broad N-H stretching vibration that is entirely absent in the aromatic precursor.

  • Aliphatic vs. Aromatic C-H Dominance: The introduction of three methylene groups (-CH₂-) at positions 5, 6, and 7 replaces the aromatic C-H stretches (>3000 cm⁻¹) with strong aliphatic C-H stretching modes (2850–2950 cm⁻¹)[2].

  • Carbonyl Conjugation Shift: While the ester group at position 3 remains conjugated with the imidazole ring, the loss of extended aromaticity in the adjacent pyrimidine ring alters the electron-donating profile of the bridgehead nitrogen, causing a subtle shift in the C=O stretching frequency[3].

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure absolute trustworthiness in spectral data, the following step-by-step protocol utilizes Attenuated Total Reflectance (ATR) FTIR.

Causality Check: Why ATR over KBr pellets? KBr is highly hygroscopic. Moisture absorbed during pellet pressing introduces broad O-H stretching bands (3200–3500 cm⁻¹) that can completely mask the critical N-H stretch required to identify the 5H,6H,7H,8H-saturated compound. ATR eliminates sample preparation artifacts.

Step-by-Step Methodology
  • System Suitability & Calibration (Internal Validation):

    • Scan a standard polystyrene film (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

    • Validation Gate: Ensure the aromatic C=C stretch is precisely at 1601 cm⁻¹ (± 1 cm⁻¹). If shifted, the interferometer requires realignment before proceeding.

  • Background Acquisition:

    • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate.

    • Collect a 32-scan background spectrum.

    • Validation Gate: Inspect the single-beam spectrum for excessive water vapor noise. A noisy background will create false peaks in the 3500–3200 cm⁻¹ region.

  • Sample Application & Scanning:

    • Apply 1–2 mg of the neat solid compound directly onto the diamond crystal.

    • Engage the ATR anvil to apply consistent pressure.

    • Causality: Consistent pressure ensures optimal optical contact, preventing baseline drift and maximizing the signal-to-noise ratio without crushing the crystal.

    • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Cleanliness Check:

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.

    • Validation Gate: After cleaning the crystal post-run, acquire a new background scan. A perfectly flat baseline confirms zero sample carryover, validating the integrity of the instrument for the next run.

Comparative FTIR Data Analysis

The following table summarizes the quantitative spectral shifts observed when comparing the fully aromatic compound to the saturated target molecule. These reference values are synthesized from established 3[3].

Vibrational ModeEthyl imidazo[1,2-a]pyrimidine-3-carboxylate (Aromatic)Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (Saturated)Mechanistic Causality / Structural Shift
N-H Stretching Absent~3250 – 3350 cm⁻¹ (Broad, medium)Saturation of the pyrimidine ring generates a secondary amine at the N8 position.
Aromatic C-H Stretching 3066, 3110 cm⁻¹ (Sharp, weak)~3100 cm⁻¹ (Very weak)Loss of pyrimidine aromaticity; only the isolated imidazole C2-H stretch remains.
Aliphatic C-H Stretching ~2980 cm⁻¹ (Ester alkyl only)2850 – 2950 cm⁻¹ (Multiple strong peaks)Addition of three methylene (-CH₂-) groups at positions 5, 6, and 7.
Ester C=O Stretching ~1695 cm⁻¹ (Strong)~1680 – 1690 cm⁻¹ (Strong)Altered electron density from the saturated ring shifts the conjugated carbonyl frequency.
C=N / C=C Ring Stretches 1563, 1604 cm⁻¹ (Multiple strong peaks)~1550 – 1580 cm⁻¹ (Simplified profile)Loss of extended bicyclic conjugation simplifies the double-bond stretching region.
Diagnostic Workflow Visualization

The following logical workflow demonstrates how to rapidly differentiate the saturated target from its aromatic precursor using the acquired FTIR data.

FTIR_Workflow Start Neat Solid Sample (ATR-FTIR Analysis) Scan Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) Start->Scan Region1 Analyze 3500-3200 cm⁻¹ (N-H Region) Scan->Region1 Region2 Analyze 3000-2800 cm⁻¹ (C-H Region) Scan->Region2 NH_Present Broad Peak ~3300 cm⁻¹ (Secondary Amine N-H) Region1->NH_Present Yes NH_Absent No Peaks >3150 cm⁻¹ (Tertiary/Imine N) Region1->NH_Absent No CH_Aliph Strong Peaks 2850-2950 cm⁻¹ (Aliphatic -CH2- Dominant) Region2->CH_Aliph Saturated CH_Arom Weak Peaks >3000 cm⁻¹ (Aromatic C-H Dominant) Region2->CH_Arom Aromatic Sat_Result Confirmed: Ethyl 5H,6H,7H,8H-imidazo [1,2-a]pyrimidine-3-carboxylate NH_Present->Sat_Result Arom_Result Confirmed: Ethyl imidazo [1,2-a]pyrimidine-3-carboxylate NH_Absent->Arom_Result CH_Aliph->Sat_Result CH_Arom->Arom_Result

Diagnostic ATR-FTIR workflow for differentiating saturated vs. aromatic imidazo-pyrimidines.

References
  • Chaudhary, J. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Vandana Publications, 2025. 1

  • "Preparation of novel imidazo[1,2-a]pyrimidine derived schiff bases at conventional and microwave heating conditions." DergiPark, 2020.2

  • "Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein." National Center for Biotechnology Information (PMC). 3

  • "ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate Product Data." Sigma-Aldrich.

Sources

Safety Operating Guide

ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of advanced heterocyclic building blocks are critical components of modern drug discovery operations. Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 2089992-77-6) is a saturated imidazopyrimidine ester that requires stringent, self-validating disposal protocols to mitigate exposure risks and ensure environmental compliance.

This guide provides researchers and environmental health and safety (EHS) professionals with the operational logic and step-by-step methodologies required to safely manage this compound from generation to final destruction.

Chemical Profile & The Causality of Disposal

To establish a self-validating safety protocol, laboratory personnel must understand why specific disposal mechanisms are required. The structural features of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate dictate its waste management pathway:

  • Nitrogen-Rich Core & NOx Emissions: The imidazo[1,2-a]pyrimidine ring system is densely packed with nitrogen atoms. When subjected to standard combustion, it generates significant quantities of toxic nitrogen oxides (NOx). Therefore, disposal must strictly occur via a licensed chemical destruction plant equipped with flue gas scrubbing technology[1].

  • Ester Hydrolysis Risks: As an ethyl ester, this compound is susceptible to hydrolysis under strongly acidic or basic conditions. If liquid waste containing this compound is not neutralized prior to sealing in a waste carboy, slow hydrolysis can occur. This reaction can lead to unwanted off-gassing, pressure buildup in sealed containers, and the formation of more reactive byproducts in the waste stream.

  • Irritant Profile & Aerosolization: Analogous to other imidazopyrimidine derivatives, this compound is classified as a skin and eye irritant (H315, H319) and a potential respiratory irritant (H336)[2][3]. The solid powder poses an immediate inhalation risk if aerosolized, dictating the strict prohibition of dry sweeping and the mandatory use of double-bagging techniques[4].

Hazard & Waste Classification Summary

Before initiating disposal, ensure all waste containers align with the following quantitative and categorical specifications.

Property / CategorySpecification / Requirement
CAS Number 2089992-77-6[5]
GHS Hazard Codes Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[2][3]
Primary Waste Stream Non-Halogenated Organic Waste (unless mixed with halogenated solvents)
EPA RCRA Status Managed as characteristic hazardous waste if mixed with flammable/corrosive solvents[6][7]
Compatible Containers High-Density Polyethylene (HDPE) or Borosilicate Glass
Incompatible Materials Strong oxidizers, strong acids, acid anhydrides, and acid chlorides[8][9]

Operational Disposal Protocols

The following step-by-step methodologies align with the[10] for managing chemical hazards.

Protocol A: Solid Waste Segregation & Containment

Applies to pure compound residues, contaminated weighing paper, disposable spatulas, and PPE.

  • Preparation: Don appropriate PPE, including nitrile gloves, a fully-buttoned lab coat, and ANSI Z87.1-compliant safety goggles[8]. Ensure all handling is conducted within a certified, properly functioning chemical fume hood.

  • Collection: Gather all solid waste. Critical: Do not use compressed air or dry sweeping to collect spilled powder, as this generates combustible and irritating dust[4]. Use damp absorbent wipes for any surface cleanup.

  • Containment: Place the collected materials into a compatible HDPE solid waste container or a sealable, airtight plastic bag[8].

  • Double-Bagging: Seal the primary bag and place it inside a secondary hazardous waste bag. This redundancy prevents accidental aerosolization during transit to the waste accumulation area.

  • Labeling: Attach a completed hazardous waste label identifying the contents as "Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (Irritant, Solid Organic Waste)" and mark it for controlled incineration[1].

Protocol B: Liquid Waste Processing

Applies to reaction mixtures, chromatography fractions, and washing solutions.

  • Solvent Assessment: Identify the primary solvent used in the waste mixture. Segregate the waste into "Halogenated" (e.g., if dissolved in dichloromethane or chloroform) or "Non-Halogenated" (e.g., ethanol, ethyl acetate, DMSO) streams.

  • pH Neutralization: Test the pH of the waste solution. If the solution is highly acidic or basic, carefully neutralize it to a pH of 6–8. This prevents the hydrolysis of the ethyl ester group and mitigates the risk of pressure buildup in the waste carboy.

  • Transfer: Using a dedicated funnel within the fume hood, slowly pour the neutralized liquid waste into the appropriate, clearly labeled liquid waste carboy.

  • Secondary Containment: Store the waste carboy in a secondary containment tray away from incompatible chemicals (e.g., strong oxidizers)[8].

Waste Segregation & Disposal Pathway

The following workflow illustrates the decision matrix for routing ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate waste to its final destruction phase in compliance with the [11].

G Start Waste Generation: Ethyl 5H,6H,7H,8H-imidazo [1,2-a]pyrimidine-3-carboxylate Solid Solid Waste (Powder, Wipes, PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid BinSolid Hazardous Solid Waste (Double-bagged, Sealed) Solid->BinSolid HaloCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HaloCheck BinHalo Halogenated Organic Waste Carboy HaloCheck->BinHalo Yes BinNonHalo Non-Halogenated Organic Waste Carboy HaloCheck->BinNonHalo No Incineration Licensed Facility: Controlled Incineration (with NOx scrubbing) BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration

Fig 1. Disposal workflow for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate.

Regulatory Grounding

Under the[11], hazardous waste must be managed from "cradle-to-grave." While pure ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is not a specifically listed RCRA waste, it must be managed as a characteristic hazardous waste when mixed with flammable or corrosive laboratory solvents[6][7]. Laboratories must ensure that their chosen waste disposal contractor utilizes controlled incineration with flue gas scrubbing to safely neutralize the nitrogen oxides produced during the destruction of imidazopyrimidine derivatives[1].

References

  • University of Washington Environmental Health & Safety. "Imidazole Standard Operating Procedure." Available at: [Link]

  • Washington State University. "Laboratory Safety Manual: Imidazole." Available at:[Link]

  • NextSDS. "ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate Chemical Substance Database." Available at:[Link]

  • NextSDS. "ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate Chemical Substance Information." Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." Available at:[Link]

  • HETI Services. "EPA Rules For Hazardous Waste Management: A Primer on RCRA." Available at:[Link]

  • AllSource Environmental. "Key Differences Between RCRA and EPA Regulations for Hazardous Waste." Available at: [Link]

Sources

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